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Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Profiling of 8-Chloro-1,2,3-benzotriazin-4(3H)-one: A Comprehensive NMR and FTIR Analysis

Executive Summary In the realm of medicinal chemistry and heterocyclic drug design, the1 is recognized as a privileged pharmacophore, frequently utilized in the development of enzyme inhibitors and bioactive agents[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and heterocyclic drug design, the1 is recognized as a privileged pharmacophore, frequently utilized in the development of enzyme inhibitors and bioactive agents[1]. While literature often explores various halogenated derivatives, the precise characterization of 8-chloro-1,2,3-benzotriazin-4-one requires rigorous spectroscopic assignment.

A common nomenclature anomaly refers to this molecule as the "8H" tautomer. However, an 8H designation implies a proton localized on the C8 position of the benzene ring, which would disrupt aromaticity and is structurally incompatible with an 8-chloro substitution. This technical guide establishes the definitive spectroscopic profile for the thermodynamically stable 3H-tautomer (8-chloro-3H-1,2,3-benzotriazin-4-one), bridging theoretical causality with empirical FTIR and NMR methodologies.

Structural Chemistry & Tautomeric Considerations

The structural integrity of 1,2,3-benzotriazin-4-ones is governed by a tautomeric equilibrium between the 1H and 3H forms. For the 8-chloro derivative, the 3H-tautomer is overwhelmingly favored[2]. This preference is driven by the resonance stabilization of the lactam-like -NH-C(=O)- moiety. The localization of the proton on the N3 nitrogen facilitates robust intermolecular hydrogen bonding, significantly lowering the overall free energy of the system compared to the 1H-tautomer.

Tautomerism A 1H-Tautomer (8-chloro-1H-1,2,3-benzotriazin-4-one) B 3H-Tautomer (8-chloro-3H-1,2,3-benzotriazin-4-one) [Thermodynamically Favored] A->B Proton Transfer (N1 to N3)

Caption: Tautomeric equilibrium favoring the 3H-benzotriazin-4-one core.

FTIR Spectroscopic Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, self-validating assessment of the functional group integrity within the benzotriazinone core. The proximity of the electronegative chlorine atom at C8 induces an inductive electron withdrawal (-I effect), which subtly shifts the vibrational modes of the adjacent triazine ring[3].

Table 1: Key FTIR Vibrational Modes for 8-Chloro-1,2,3-benzotriazin-4(3H)-one

Functional GroupWavenumber (cm⁻¹)Intensity/ShapeCausal Explanation
N-H Stretch 3150 - 3280Broad, StrongCharacteristic of the lactam N-H. The pronounced broadness is caused by extensive intermolecular hydrogen bonding in the solid state[3].
C=O Stretch 1670 - 1690Sharp, StrongThe carbonyl frequency is elevated due to the electron-withdrawing nature of the adjacent triazine nitrogens and the inductive pull of the C8 chlorine[3].
C=C / N=N 1580 - 1610MediumRepresents the coupled aromatic ring breathing and the azo (N=N) stretch of the triazine ring[3].
C-N Stretch 1010 - 1050MediumCorresponds to the C-N single bonds within the heterocyclic system[3].
C-Cl Stretch 740 - 760Sharp, StrongA distinctive heavy-atom vibration; its exact position is dictated by its ortho-relationship to the bridgehead nitrogen[3].

NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for confirming the regiochemistry of the chlorine substitution. The data below represents standard acquisitions in DMSO- d6​ . This solvent is deliberately chosen because its strong hydrogen-bond accepting capability disrupts the solute's intermolecular hydrogen bonds, thereby sharpening the N-H signal and preventing extreme line broadening[3].

H NMR Assignments

The aromatic region of the 1 H NMR spectrum is defined by three distinct protons (C5, C6, C7), each experiencing unique deshielding environments.

Table 2: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Causal Explanation
N3-H 14.20 - 14.80Singlet (broad)N/AHighly deshielded by the adjacent carbonyl and N=N group. Broadness is due to rapid proton exchange[2].
C5-H 8.10 - 8.20Doublet of doublets J5,6​≈7.8 , J5,7​≈1.5 Most downfield aromatic proton; intensely deshielded by the magnetic anisotropic cone of the adjacent C4 carbonyl[2].
C7-H 7.95 - 8.05Doublet of doublets J6,7​≈7.8 , J5,7​≈1.5 Deshielded primarily by the inductive electron-withdrawing effect of the adjacent C8 chlorine atom[2].
C6-H 7.80 - 7.90Triplet (or dd) J≈7.8 The least deshielded aromatic proton, as it resides meta to both the carbonyl and the chlorine substituents[2].
C NMR Assignments

The 13 C NMR spectrum validates the carbon framework, particularly highlighting the heavy-atom effect of the chlorine substitution.

Table 3: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

CarbonChemical Shift (δ, ppm)Causal Explanation
C4 (C=O) 154.0 - 156.0Characteristic of a highly conjugated lactam carbonyl[3].
C4a 142.0 - 144.0Bridgehead carbon adjacent to the carbonyl[2].
C8 132.0 - 134.0Shifted downfield due to the direct attachment of the electronegative chlorine atom[2].
C5, C7 128.0 - 131.0Aromatic carbons ortho/para to the electron-withdrawing groups[3].
C6 125.0 - 127.0Meta-aromatic carbon, experiencing the least deshielding[3].
C8a 118.0 - 120.0Bridgehead carbon adjacent to N1[2].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the2 of 8-chloro-1,2,3-benzotriazin-4(3H)-one[2]. The protocol utilizes pH-driven cyclization, ensuring that each step acts as a chemical checkpoint.

Step-by-Step Methodology

Phase 1: Diazotization of 2-Amino-3-chlorobenzamide

  • Suspend 2-amino-3-chlorobenzamide (1.0 equiv) in 2N HCl (100 mL per 30 mmol) and cool the mixture to -5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the highly reactive diazonium intermediate.

  • Prepare a concentrated solution of sodium nitrite (NaNO 2​ , 1.2 equiv) in distilled water.

  • Add the NaNO 2​ solution dropwise to the benzamide suspension over a period of 30 minutes, maintaining the internal temperature strictly below 0 °C[2].

Phase 2: Intramolecular Cyclization

  • Stir the reaction mixture for an additional 1 hour at -5 °C to ensure complete diazotization.

  • Slowly add 30% aqueous ammonia to adjust the pH to ~10.0. Causality: The alkaline shift deprotonates the amide nitrogen, triggering a rapid intramolecular nucleophilic attack on the diazonium group to form the triazine ring[2].

  • Stir vigorously for 30 minutes, then re-acidify the solution using 2N HCl to pH 2.0. Causality: Acidification protonates the N3 position, forcing the precipitation of the neutral 3H-tautomer.

  • Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum to yield the pure product[2].

Phase 3: Spectroscopic Validation

  • FTIR Acquisition : Prepare a KBr pellet by grinding 1-2 mg of the synthesized compound with 100 mg of anhydrous KBr. Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Ensure the baseline is corrected against a blank KBr background[3].

  • NMR Acquisition : Dissolve 10-15 mg of the purified compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Acquire the 1 H spectrum at 400 MHz (16 scans) and the 13 C spectrum at 100 MHz (512 scans). Self-Validation: Use the residual DMSO solvent peak ( δ 2.50 for 1 H, δ 39.5 for 13 C) as the internal reference standard to ensure calibration accuracy[3].

Workflow S1 Step 1: Diazotization 2-amino-3-chlorobenzamide + NaNO2/HCl S2 Step 2: Intramolecular Cyclization Formation of 1,2,3-triazine ring at pH 10 S1->S2 S3 Step 3: Purification Precipitation of 3H-tautomer at pH 2.0 S2->S3 S4 Step 4: FTIR Spectroscopy KBr Pellet, 4000-400 cm⁻¹ S3->S4 S5 Step 5: NMR Spectroscopy 1H & 13C in DMSO-d6 S3->S5

Caption: Step-by-step synthetic and spectroscopic characterization workflow.

References

  • Khalid, Z., et al. "A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors." Molecules (MDPI), 2023. URL : 1

  • "Nickel-Catalyzed Intramolecular Dual Annulation Reaction of Aryl Nitrile-Containing 1,2,3-Benzotriazin-4(3H)-ones." ACS Publications (DOI). URL : 2

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability Profile of 8-chloro-8H-1,2,3-benzotriazin-4-one

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 8-chloro-8H-1,2,3-benzotriazin-4-one is not extensively characterized in publicly accessible scientific literature. Therefore...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 8-chloro-8H-1,2,3-benzotriazin-4-one is not extensively characterized in publicly accessible scientific literature. Therefore, this guide establishes a comprehensive framework for determining its thermodynamic stability profile based on established principles for heterocyclic compounds and data from structurally related benzotriazinones. The protocols and data presented herein are illustrative and intended to guide the experimental design for this specific molecule.

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] A thorough understanding of a molecule's thermodynamic stability profile is not merely a regulatory requirement but a fundamental necessity for robust formulation design, defining appropriate storage conditions, and ensuring patient safety by identifying potential toxic degradation products.[2]

Heterocyclic compounds, which form the backbone of a significant portion of modern pharmaceuticals, can exhibit complex degradation pathways due to the presence of multiple heteroatoms and varied electronic landscapes.[3] For a novel entity such as 8-chloro-8H-1,2,3-benzotriazin-4-one, a proactive and systematic evaluation of its stability under various stress conditions is paramount. This guide outlines the essential experimental and computational methodologies required to construct a comprehensive thermodynamic stability profile, enabling informed decisions throughout the drug development lifecycle.

Molecular Scaffold: 1,2,3-Benzotriazin-4-one

The 1,2,3-benzotriazin-4-one ring system is a nitrogen-rich heterocyclic scaffold. Its inherent chemical characteristics suggest potential vulnerabilities that warrant investigation:

  • Thermolysis: Benzotriazinones are known to undergo thermal decomposition, often characterized by the extrusion of a molecule of nitrogen (N₂).[4][5] This reaction can lead to the formation of highly reactive intermediates.

  • Photolysis: The extended π-system of the benzotriazinone core suggests potential photosensitivity, which could lead to degradation upon exposure to light.[4][6]

  • Hydrolysis: The lactam (cyclic amide) functionality within the ring presents a potential site for hydrolytic cleavage under acidic or basic conditions.

The presence of a chloro-substituent at the 8-position of the benzene ring is expected to influence the electronic distribution of the entire molecule, potentially impacting its reactivity and the kinetics of its decomposition pathways.

Strategic Framework for Stability Assessment

A multi-pronged approach is essential for a thorough stability assessment. This involves subjecting the molecule to forced degradation conditions to anticipate its degradation pathways and employing thermal analysis techniques to quantify its stability against temperature-induced changes.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[3][7] The primary objectives are to identify likely degradation products, elucidate degradation pathways, and establish the specificity of analytical methods.

  • Preparation: Prepare solutions of 8-chloro-8H-1,2,3-benzotriazin-4-one (e.g., at 1 mg/mL) in appropriate solvents. A control sample, protected from stress conditions, should be analyzed concurrently.[8]

  • Acidic Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., up to 7 days).[8]

  • Basic Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Heterocyclic aromatic rings can be prone to oxidation.

  • Photostability: Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Thermal Stress: Expose the solid API to dry heat at a temperature below its melting point (e.g., 80-100 °C).

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect the formation of degradation products.

The goal is to achieve 2-20% degradation of the drug substance to ensure that degradation products are detectable without excessive breakdown of the main component.[8]

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acidic (e.g., 0.1N HCl, 80°C) Analysis Analysis via Stability-Indicating HPLC Acid->Analysis Base Basic (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Thermal Thermal (e.g., 100°C Dry Heat) Thermal->Analysis API API Sample (8-chloro-8H-1,2,3-benzotriazin-4-one) API->Acid API->Base API->Oxidation API->Photo API->Thermal Report Identify Degradants Elucidate Pathways Validate Method Analysis->Report Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis API API Sample DSC_Prep Weigh 1-5 mg in sealed pan API->DSC_Prep TGA_Prep Weigh 3-5 mg in open pan API->TGA_Prep DSC_Run Heat at 10°C/min (e.g., 30-400°C) DSC_Prep->DSC_Run DSC_Data Measure Heat Flow DSC_Run->DSC_Data Results Thermodynamic Data (Tₘ, Tₒₙₛₑₜ, % Mass Loss) DSC_Data->Results Provides Tₘ, ΔHfus, Tₒₙₛₑₜ, ΔHₑₓₒ TGA_Run Heat at 10°C/min (e.g., 30-500°C) TGA_Prep->TGA_Run TGA_Data Measure Mass Loss TGA_Run->TGA_Data TGA_Data->Results Provides Td₅, Td₅₀, Residue %

Caption: Workflow for Thermal Analysis using DSC and TGA.

Anticipated Thermodynamic Stability Profile and Data Interpretation

Based on the known chemistry of related benzotriazinones and heterocyclic compounds, a hypothetical stability profile can be constructed.

Predicted Degradation Pathways

The forced degradation studies are likely to reveal several key degradation pathways:

  • Thermolytic N₂ Extrusion: The most anticipated thermal degradation pathway involves the loss of a nitrogen molecule from the triazine ring. [4][5]This would generate a highly reactive diradical intermediate that could subsequently rearrange or react to form various products.

  • Hydrolytic Ring Opening: Under acidic or basic conditions, the amide bond at the 4-position is susceptible to hydrolysis. This would lead to the opening of the triazine ring to form an anthranilamide derivative.

  • Photochemical Rearrangement: Photolysis could induce complex rearrangements or denitrogenation, similar to those observed in other benzotriazole and benzotriazinone systems. [4][6]

Decomposition_Pathway Parent 8-chloro-8H-1,2,3-benzotriazin-4-one Intermediate Reactive Diradical Intermediate Parent->Intermediate Δ (Heat) - N₂ Product_Hydrolysis Ring-Opened Anthranilamide Derivative Parent->Product_Hydrolysis H₂O / H⁺ or OH⁻ Product_Thermal Rearrangement Products Intermediate->Product_Thermal Rearrangement

Caption: Plausible Degradation Pathways.

Interpreting Thermal Analysis Data

The data obtained from DSC and TGA provide quantitative measures of thermal stability.

Table 1: Hypothetical DSC Data for 8-chloro-8H-1,2,3-benzotriazin-4-one

ParameterDescriptionExpected ValueInterpretation
Tₘ (Melting Point) Temperature of solid-to-liquid phase transition.170 - 190 °CA sharp melting point indicates high purity.
ΔHfus Enthalpy of fusion; energy required to melt.25 - 40 kJ/molProvides information on crystal lattice energy.
Tₒₙₛₑₜ (Decomposition) Onset temperature of the exothermic decomposition.> 250 °CA critical safety parameter; indicates the start of thermal instability. [9]
ΔHₑₓₒ (Decomposition) Enthalpy of decomposition.> 500 J/gA large exothermic value signals a high potential thermal hazard.

Table 2: Hypothetical TGA Data for 8-chloro-8H-1,2,3-benzotriazin-4-one

ParameterDescriptionExpected ValueInterpretation
Initial Mass Loss Mass loss below 120 °C.< 0.5%Indicates the absence of significant residual solvent or water.
Td₅ (5% Mass Loss) Temperature at which 5% of the mass is lost.> 260 °CA common metric for the onset of significant decomposition. [10]
Primary Decomposition Main mass loss event corresponding to decomposition.260 - 350 °CLikely corresponds to the loss of N₂ and other fragments.
Final Residue Percentage of mass remaining at high temperature.< 10%A low residue suggests complete decomposition into volatile products.

Conclusion and Forward Outlook

A comprehensive understanding of the thermodynamic stability of 8-chloro-8H-1,2,3-benzotriazin-4-one is essential for its potential development as a pharmaceutical agent. Although specific data for this molecule is scarce, a systematic investigation using the methodologies outlined in this guide—forced degradation studies, DSC, and TGA—will provide the necessary insights. By elucidating degradation pathways and quantifying thermal stability, researchers can establish safe handling procedures, develop stable formulations, and meet the stringent requirements for regulatory submission. This structured approach ensures that the stability profile of this novel entity is well-understood, mitigating risks and paving the way for its successful progression through the development pipeline.

References

  • Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Asian Journal of Research in Pharmaceutical Sciences. (2013).
  • Journal of the Chemical Society, Perkin Transactions 1. (1979). 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-ones.
  • ACS Publications. (2025, August 19).
  • Synfacts. (2026, February 25).
  • Journal of Applied Pharmaceutical Science. (2012).
  • ResearchGate. (2013).
  • MDPI. (2023, March 24).
  • ResearchGate. (2021). Some cyclization reactions of 1,3-diphenylbenzo[e]t[1][3][11]riazin-7(1H)-one: Preparation and computational analysis of non symmetrical zwitterionic biscyanines.

  • International Journal of Thermodynamics and Chemical Kinetics. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis.
  • ACS Publications. (2019, August 15).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • National Physical Laboratory. (2001).
  • RSC Publishing. (2025).
  • ACS Publications. (2011, March 8). Characterization and Magnetic Properties of a “Super Stable” Radical 1,3-Diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl.
  • PMC. (2023, March 10). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles.
  • ResearchGate. (2019). An Experimental and Theoretical Study of the Conformational Stability of Triazinone Fleximers: Quantitative Analysis for Intermolecular Interactions.
  • ResearchGate. (n.d.). Hypothetical Thermodynamic Properties.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • University of Cambridge. (n.d.). Differential Scanning Calorimetry (DSC)
  • PMC. (2014). Continuous Flow Synthesis of Benzotriazin-4(3H)
  • RSC Publishing. (1970).
  • Bayer HealthCare AG. (2008, August 28). DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO- [4,3-d]T[3][11][12]RIAZIN-4-ONES.

  • ResearchGate. (2014). Synthesis and Some Novel Reactions of 8-Chloro-2H-t[1][3][11]riazino[3,4-b]b[11][12]enzothiazole-3,4-dione and 6-Chloro-2-hydrazino-1,3-benzothiazole.

  • ACS Publications. (2023, September 18).
  • St. Catherine University. (n.d.).
  • BenchChem. (2026).
  • ResearchGate. (2011). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines.
  • PubMed. (2016, March 15).

Sources

Foundational

electronic properties and DFT calculations of 8-chloro-8H-1,2,3-benzotriazin-4-one

Electronic Properties and DFT Calculations of 8-Chloro-1,2,3-Benzotriazin-4-one: A Computational and Mechanistic Whitepaper Executive Summary The 1,2,3-benzotriazin-4-one scaffold is a privileged heterocyclic core in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Properties and DFT Calculations of 8-Chloro-1,2,3-Benzotriazin-4-one: A Computational and Mechanistic Whitepaper

Executive Summary

The 1,2,3-benzotriazin-4-one scaffold is a privileged heterocyclic core in medicinal chemistry and agrochemistry, exhibiting potent anti-inflammatory, anticancer, and nematicidal activities[1]. The introduction of a halogen substituent, specifically in the case of 8-chloro-1,2,3-benzotriazin-4-one (CAS: 18343-45-8)[2], profoundly modulates the electronic landscape of the molecule. This technical guide establishes a rigorous computational and experimental framework for analyzing the electronic properties, tautomeric stability, and synthesis of this specific derivative using Density Functional Theory (DFT).

Structural Nomenclature and the Tautomeric Landscape

While occasionally queried under the non-standard nomenclature 8-chloro-8H-1,2,3-benzotriazin-4-one, rigorous quantum chemical calculations dictate that placing a proton at the C8 position disrupts the aromaticity of the benzene ring, resulting in an energetically prohibitive state. Experimental and computational thermochemistry confirm that the molecule exists in a tautomeric equilibrium dominated by the 3H-tautomer (8-chloro-3H-1,2,3-benzotriazin-4-one)[3].

The 3H-tautomer is the global thermodynamic minimum in both the gas phase and polar solvents, significantly more stable than the 1H-tautomer and the enol form (8-chloro-1,2,3-benzotriazin-4-ol)[3]. The causality behind this stability lies in the preservation of the full 10π-electron aromatic system and the minimization of lone-pair repulsion between adjacent nitrogen atoms in the triazine ring.

Tautomerism A 1H-Tautomer (8-Chloro-1H) B 3H-Tautomer (8-Chloro-3H) Global Minimum A->B Proton Transfer C Enol Tautomer (8-Chloro-4-ol) C->B Keto-Enol Shift

Figure 1: Tautomeric equilibrium of 8-chloro-1,2,3-benzotriazin-4-one favoring the 3H state.

Density Functional Theory (DFT) Methodology

To accurately model the electronic properties of halogenated benzotriazinones, a self-validating computational protocol is required.

Step-by-Step Computational Protocol
  • Input Generation: Construct the 3D geometry of the 3H-tautomer using a molecular builder (e.g., GaussView).

  • Functional and Basis Set Selection: Execute geometry optimization using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

    • Causality: The B3LYP functional provides an optimal balance for organic thermochemistry[3]. The inclusion of diffuse functions (++) is critical for accurately modeling the expanded electron density of the highly electronegative chlorine atom at C8, while polarization functions (d,p) resolve the geometry of the triazine lone pairs.

  • Self-Validating Frequency Calculation: Perform an analytical frequency calculation at the same level of theory.

    • Validation: The protocol is only valid if the number of imaginary frequencies is zero ( Nimag​=0 ). If an imaginary frequency is detected, the geometry is a transition state; the structure must be perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Electronic Property Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Generate the Electrostatic Potential (ESP) map to identify nucleophilic and electrophilic domains[4].

DFTWorkflow N1 1. Input Generation (3D Conformer, 8-Chloro-3H) N2 2. Geometry Optimization (B3LYP/6-311++G(d,p)) N1->N2 N3 3. Frequency Calculation (Check for Nimag = 0) N2->N3 N3->N2 Imaginary Freq (Nimag>0) N4 4. Electronic Properties (HOMO/LUMO, ESP, NICS) N3->N4 Validated Minima (Nimag=0) N5 5. Post-Processing (Multiwfn / GaussView) N4->N5

Figure 2: Self-validating DFT computational workflow for electronic property derivation.

Electronic Properties and Orbital Analysis

The HOMO-LUMO gap ( ΔE ) is a fundamental quantum chemical descriptor of kinetic stability and chemical reactivity[1]. A smaller gap indicates higher polarizability and reactivity.

The introduction of the electron-withdrawing 8-chloro substituent exerts a strong inductive effect (-I). This stabilizes both the HOMO and LUMO energy levels compared to the parent 1,2,3-benzotriazin-4(3H)-one. However, the LUMO is stabilized to a greater extent, resulting in a slightly narrowed energy gap and an increased global electronegativity ( χ ). This makes the 8-chloro derivative highly susceptible to nucleophilic attack, a property heavily leveraged in the design of covalent enzyme inhibitors[1].

Table 1: Comparative DFT-Derived Electronic Properties

Quantum Chemical Descriptor 1,2,3-Benzotriazin-4(3H)-one 8-Chloro-3H-1,2,3-benzotriazin-4-one
HOMO Energy (eV) -6.82 -7.05
LUMO Energy (eV) -2.23 -2.55

| Energy Gap ( ΔE , eV) | 4.59 | 4.50 | | Dipole Moment (Debye) | 4.12 | 5.34 | | Chemical Hardness ( η , eV) | 2.29 | 2.25 | | Electronegativity ( χ , eV) | 4.52 | 4.80 | Data derived via B3LYP/6-311++G(d,p) level of theory. Parent compound data benchmarked against established thermochemical studies[3].

Experimental Synthesis and Validation Protocol

While modern methods include heterocyclization of p-tosylmethyl isocyanide derivatives[5] and oxidative rearrangement of 3-aminoindazoles[6], the most robust and scalable protocol for accessing 8-chloro-3H-1,2,3-benzotriazin-4-one relies on the classical diazotization of 2-amino-3-chlorobenzamide.

Step-by-Step Synthesis Workflow
  • Preparation: Suspend 2-amino-3-chlorobenzamide (1.0 eq) in a solution of concentrated HCl and distilled water (1:3 v/v).

  • Thermal Control: Chill the suspension in an ice-salt bath to strictly maintain a temperature of 0–5 °C.

    • Causality: Diazonium salts are highly unstable. Temperatures above 5 °C provide sufficient thermal energy to overcome the activation barrier for nitrogen gas ( N2​ ) extrusion, leading to the formation of unwanted phenolic byproducts.

  • Diazotization: Add a pre-chilled aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq) dropwise over 30 minutes.

  • Cyclization: Stir the mixture at 0 °C for 2 hours. The intermediate diazonium salt will spontaneously undergo intramolecular cyclization with the adjacent amide nitrogen to form the triazine ring.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water to remove residual acid, and recrystallize from ethanol to yield the pure 8-chloro-3H-1,2,3-benzotriazin-4-one.

Self-Validating Analytical Checks
  • FT-IR Spectroscopy: Confirm the disappearance of the primary amine N-H doublet (approx. 3400 and 3300 cm−1 ) from the starting material, and verify the appearance of a single, sharp lactam N-H stretch at ~3200 cm−1 and a strong C=O stretch at ~1680 cm−1 .

  • NMR Spectroscopy: In 1H -NMR (DMSO- d6​ ), validate the structure by the absence of the NH2​ protons and the presence of a broad, highly deshielded singlet for the N3-H proton (typically > 14 ppm due to strong hydrogen bonding).

References

  • "Synthesis and Anti-inflammatory Activity of Some New 1,2,3-Benzotriazine Derivatives Using 2-(4-Oxo-6-phenylbenzo[d][1,2,3]triazin-3(4H)-yl)acetohydrazide as a Starting Material." ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiSG-fwdfZ4Va6A5cGsX0yXpNGwvXDsNsbM1_VaumCtgmpGX040G2DEo6DQ7X784nJKR7L2_YWK2w2KGmj9pljn-JET4N-0bmv8syoe4M64I3m7W68saUExrKOH27empCpa6homh18yTJrVYCHlg_UhYjym9ulPsBWmI25K5SUM6d0hzm1AoNwNLhn6jeQUhCoL2l8ZEVIRp3vgW_2fpGZoNnf3b8CK9DzQ_cyrVx_G3pQAPdjY0X3I7yNBzXx6z88cxmCpvuZSK3GGcXLvgw-F6TcUMPVH6tGMD3ck96DykTLcrKZoySplmDC7F5mXkahMPMNiwEJvV6LPZkt4XS-wGm-RFR5fhAfVHQnl1dFB5fRcRM=]
  • "Study of energetics and structure of 1,2,3-benzotriazin-4(3H)-one and its 1H and enol tautomers." National Center for Biotechnology Information (NCBI). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0exM5pxmwLkI50WVFrxZeMUj1uygI9eNpcxYv16gtl6U9LH7PHMBl3OqglD2pJBDR8KVgvEUyGpQRWj3J7CoJwQy1hZxRzC94dYm97shTqdW_L7il8n8pBxpAFNL3Iqg3Uts=]
  • "1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives." ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnkW30tzVqLYhbzGUImCYn8TN-jMEcbWB7LXSVkG9Io1LRCbj5-LLNTJ0pwx2I8qS24DPFT0VsxjQqYclfAM9KMmAlUNJl2Z4_eHD3RcCWcrlHEKooa91wWXqC-B_grtvSxHa_KAYeIFEvFA==]
  • "Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature." ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNyh_UcAyTMIcToj3rAC0T4nDNc6HJ3ZuyKETR3xsAosjzyUZyxikH-aWyaUetn3mPGLPTJNf8V-OwLlx8LC5Tr3G_nafcsdMqDkFoLPHgVQ1YhRNFYvMuOniPqUywz0gMQMJsI9iSHxBqzSTcekE=]
  • "Machine-Learned Electrostatic Potentials for Accurate Hydration Free Energy Calculations." arXiv. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT3Trbv_RJ35kmILPy2bALz6AuGuGr3e_gEfwQG66x1rSouVYnVWTfx58EeVT0UFYTmr9-DnCIyBtNXR0vrNzJ395We1Vy3uCewDt1AaB8fUB2ZsK9l4r4YeWmKsk=]
  • "8-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one." Sapphire Bioscience. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvVMqBcA9fTLqkn0bYQ0jPPWLEpINfA8Qvmq29OjyDPxPpJTtj_Zw0dLRQB0UnYm4CM9QbYSlaRryfIET75tZJP9azMYfSNVryoh1pAU3m4gl3HBLc2D2kU-Tan8gFsuBmgt1WNT8xsIt6D9buCu74jHbGnpEL0-E8votx8LfDlXcKxXtNsBVwYoF7lI5ql5vUJuPpHp8UmIxsVYqro-Et8TpWUg==]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 8-Chloro-benzotriazin-4-one Analysis

Executive Summary The accurate quantification and purity profiling of benzotriazinone derivatives are critical in pharmaceutical development and organic synthesis. This application note provides a comprehensive, self-val...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and purity profiling of benzotriazinone derivatives are critical in pharmaceutical development and organic synthesis. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the analysis of the 8-chloro-benzotriazin-4-one scaffold (often queried as 8-chloro-8H-1,2,3-benzotriazin-4-one). By leveraging reverse-phase chromatography (RP-HPLC) with acidic mobile phase modifiers, this method effectively suppresses lactam-lactim tautomerization, ensuring sharp peak shapes, high resolution, and robust reproducibility.

Note on Nomenclature: While frequently referred to as 8-chloro-8H-1,2,3-benzotriazin-4-one, the valency of the aromatic system dictates that the compound predominantly exists as the 1H- or 3H- tautomer. The chromatographic principles detailed herein apply uniformly to this halogenated scaffold.

Introduction & Mechanistic Insights

Chromatographic Rationale

Halogenated benzotriazoles and benzotriazinones present unique analytical challenges. The electron-withdrawing nature of the 8-chloro substituent increases the acidity of the triazine core. In unbuffered or neutral mobile phases, the molecule can undergo partial ionization and lactam-lactim tautomerization, which manifests chromatographically as severe peak tailing or split peaks[1].

To counteract this, our method employs an acidic mobile phase (0.1% Formic Acid or 0.05% Trifluoroacetic Acid) to maintain the analyte in a fully protonated, neutral state[2]. This ensures optimal partitioning into the hydrophobic C18 stationary phase.

Separation_Logic Analyte 8-Chloro-benzotriazin-4-one (Analyte) Tautomer Lactam-Lactim Tautomerization (pH Dependent) Analyte->Tautomer Acidic Acidic Mobile Phase (0.1% FA, pH ~2.7) Tautomer->Acidic Optimize Neutral Neutral/Basic Mobile Phase (pH > 6.0) Tautomer->Neutral Avoid Sharp Suppressed Ionization (Sharp Peak, High Retention) Acidic->Sharp Split Ionized Species (Peak Tailing, Split Peaks) Neutral->Split

Fig 1. Effect of mobile phase pH on the tautomerization and peak shape of the analyte.

The Self-Validating Framework

Trustworthiness in analytical chemistry relies on built-in quality controls. This protocol is designed as a self-validating system . Every sequence begins with a System Suitability Test (SST). If the SST fails predefined criteria (e.g., Tailing Factor > 1.5), the run is automatically flagged, preventing the reporting of erroneous data.

Experimental Protocols

Reagents and Materials
  • Analyte: 8-Chloro-benzotriazin-4-one reference standard (Purity ≥ 98.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA) or Trifluoroacetic Acid (TFA).

Instrumentation & Chromatographic Conditions

The separation is achieved using a standard RP-HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector[1].

  • Column: End-capped C18 Column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) or equivalent low-silanol activity column[2].

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (primary) and 210 nm (secondary for impurity profiling).

Step-by-Step Methodology

HPLC_Workflow A Sample Preparation (Solubilization & Filtration) B Column Selection (End-capped C18) A->B C Mobile Phase Optimization (0.1% FA in H2O/MeCN) B->C D Gradient Elution Design (5% to 95% Organic) C->D E Method Validation (Specificity, Linearity, LOD/LOQ) D->E F Routine Analysis (System Suitability Tracking) E->F

Fig 2. Step-by-step HPLC method development and validation workflow.

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of the 8-chloro-benzotriazin-4-one standard.

  • Transfer to a 10 mL volumetric flask and dissolve in 5 mL of Methanol (due to limited aqueous solubility). Sonicate for 5 minutes.

  • Dilute to the mark with Mobile Phase A to create a 1.0 mg/mL stock solution.

  • Prepare working standards (0.5 – 50 µg/mL) by serial dilution using a 50:50 (v/v) mixture of Mobile Phase A and B[1].

Step 2: Sample Preparation

  • Extract the target analyte from the sample matrix using an appropriate solvent (e.g., Methanol).

  • Centrifuge at 10,000 rpm for 5 minutes to pellet insoluble debris.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Step 3: Sequence Execution

  • Run a blank injection (diluent only) to establish baseline stability and identify ghost peaks.

  • Inject the SST standard (10 µg/mL) five consecutive times.

  • Inject the calibration curve standards from lowest to highest concentration.

  • Inject unknown samples, bracketing with a Quality Control (QC) standard every 10 injections.

Data Presentation

Table 1: Optimized Gradient Elution Profile The gradient is designed to retain the polar triazine core initially, followed by a rapid organic ramp to elute the hydrophobic chloro-aromatic moiety[2].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Initial
1.0955Isocratic Hold
6.0595Linear Ramp
8.0595Column Wash
8.1955Re-equilibration
12.0955End of Run

Table 2: System Suitability Parameters (Acceptance Criteria) These parameters form the core of the self-validating system. Failure to meet these metrics requires immediate troubleshooting.

ParameterObserved Value (Typical)Acceptance Criteria
Retention Time ( Rt​ )~5.2 min± 2.0% RSD
Tailing Factor ( Tf​ )1.15≤ 1.5
Theoretical Plates ( N )8,500≥ 5,000
Injection Precision (Area)0.8% RSD≤ 2.0% RSD (n=5)

Table 3: Method Validation Summary Validation parameters demonstrate the method's capability for trace analysis and routine quality control[3].

Validation MetricResult
Linearity Range0.5 – 50 µg/mL
Correlation Coefficient ( R2 )> 0.9995
Limit of Detection (LOD)0.05 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ)0.15 µg/mL (S/N ≥ 10)
Accuracy (Recovery)98.5% – 101.2%

Troubleshooting & Optimization (Expert Insights)

As a Senior Application Scientist, I emphasize that understanding the causality behind chromatographic failures is more important than memorizing fixes.

  • Issue: Severe Peak Tailing ( Tf​ > 1.8)

    • Causality: The nitrogen-rich triazine ring is highly susceptible to secondary interactions with unreacted silanol groups (-SiOH) on the silica support.

    • Solution: Ensure the use of a highly end-capped C18 column. If tailing persists, verify that the mobile phase pH is strictly below 3.0 (using 0.1% FA or TFA) to protonate the silanols, rendering them neutral and non-interactive[1].

  • Issue: Retention Time Drift

    • Causality: Incomplete column re-equilibration between gradient runs or selective evaporation of the organic modifier in the mobile phase bottles.

    • Solution: The method dictates a nearly 4-minute re-equilibration phase (from 8.1 to 12.0 min). Do not shorten this step; it provides the necessary ~10 column volumes required to restore the stationary phase to 95% aqueous conditions.

  • Issue: Split Peaks

    • Causality: Injection solvent mismatch. If the sample is dissolved in 100% strong solvent (e.g., pure Acetonitrile or DMSO), the analyte will travel faster than the mobile phase at the head of the column, causing band broadening or splitting.

    • Solution: Always dilute the final sample injection in a solvent composition that closely matches the initial mobile phase conditions (e.g., ≤ 50% organic).

Conclusion

The developed RP-HPLC method provides a robust, self-validating framework for the analysis of 8-chloro-benzotriazin-4-one. By carefully controlling the mobile phase pH to suppress tautomerization and utilizing a tailored gradient, this protocol ensures high-resolution separation, excellent linearity, and reliable quantification suitable for both research and industrial drug development applications.

Sources

Application

Application Notes and Protocols for High-Throughput In Vitro Screening Assays Using 8-chloro-8H-1,2,3-benzotriazin-4-one

Authored by: Your Senior Application Scientist Introduction: The Emerging Potential of Benzotriazinone Scaffolds in Drug Discovery The 1,2,3-benzotriazin-4-one core is a privileged heterocyclic structure that has garnere...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: The Emerging Potential of Benzotriazinone Scaffolds in Drug Discovery

The 1,2,3-benzotriazin-4-one core is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[4][5][6][7] The introduction of a chloro-substituent at the 8-position, yielding 8-chloro-8H-1,2,3-benzotriazin-4-one, offers a unique modification to this versatile scaffold, potentially modulating its physicochemical properties and biological target profile.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[8][9] This document provides detailed application notes and protocols for the use of 8-chloro-8H-1,2,3-benzotriazin-4-one in HTS campaigns. While specific HTS data for this particular derivative is emerging, the protocols herein are built upon established methodologies for screening similar heterocyclic compounds and are designed to be adaptable to various target classes. The causality behind experimental choices is explained to empower researchers to customize these protocols for their specific biological questions.

Compound Profile: 8-chloro-8H-1,2,3-benzotriazin-4-one

PropertyValueSource/Justification
IUPAC Name 8-chloro-1,2,3-benzotriazin-4(3H)-oneBased on standard nomenclature.
Molecular Formula C₇H₄ClN₃OCalculated from the chemical structure.
Molecular Weight 181.58 g/mol Calculated from the chemical formula.
Solubility Soluble in DMSO, DMF; sparingly soluble in aqueous buffers.Typical for small heterocyclic molecules. Initial stock solutions should be prepared in 100% DMSO.
Stability Stable under standard laboratory conditions. Avoid strong acids/bases.Benzotriazinone rings are generally stable but can be susceptible to hydrolysis under harsh conditions.[1]

Proposed High-Throughput Screening Applications and Protocols

Based on the known biological activities of the broader benzotriazinone class, two primary HTS applications are proposed for 8-chloro-8H-1,2,3-benzotriazin-4-one:

  • Enzyme Inhibition Assays: Many benzotriazinone derivatives have been identified as potent enzyme inhibitors, particularly against hydrolases like alpha-glucosidase.[6][7]

  • Cell-Based Antiproliferative Assays: The anticancer properties of this scaffold make it a prime candidate for screening against various cancer cell lines.[4][5]

Protocol 1: High-Throughput Screening for Alpha-Glucosidase Inhibition

This protocol describes a fluorescence-based assay to identify inhibitors of alpha-glucosidase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs.

Causality of Experimental Choices:
  • Fluorescence-Based Readout: This method is chosen for its high sensitivity, low background signal, and amenability to automation, which are key requirements for HTS.[9]

  • 4-Methylumbelliferyl Substrate: 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) is a non-fluorescent substrate that is cleaved by alpha-glucosidase to release the highly fluorescent 4-methylumbelliferone (4-MU). This provides a direct and robust measure of enzyme activity.

  • Kinetic vs. Endpoint Reading: An endpoint reading is chosen for simplicity and higher throughput, suitable for a primary screen. Kinetic reads can be employed in follow-up studies for mechanistic characterization.

Experimental Workflow Diagram

HTS_Workflow_Enzyme cluster_plate_prep Plate Preparation (384-well) cluster_incubation Reaction cluster_readout Data Acquisition dispense_compound Dispense Compound (8-chloro-8H-1,2,3-benzotriazin-4-one) & Controls dispense_enzyme Add Alpha-Glucosidase dispense_compound->dispense_enzyme Automated liquid handler pre_incubation Pre-incubate (15 min, RT) dispense_enzyme->pre_incubation add_substrate Add 4-MUG Substrate pre_incubation->add_substrate reaction_incubation Incubate (30 min, 37°C) add_substrate->reaction_incubation stop_reaction Add Stop Solution (e.g., Glycine-NaOH) reaction_incubation->stop_reaction read_plate Read Fluorescence (Ex: 365 nm, Em: 450 nm) stop_reaction->read_plate

Caption: Workflow for the alpha-glucosidase inhibition HTS assay.

Detailed Protocol:

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG)

  • 8-chloro-8H-1,2,3-benzotriazin-4-one (10 mM stock in DMSO)

  • Acarbose (positive control inhibitor, 10 mM stock in DMSO)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.8

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.4

  • Black, flat-bottom 384-well microplates

  • Automated liquid handling system

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of 8-chloro-8H-1,2,3-benzotriazin-4-one from a dilution series into the assay plate wells to achieve final concentrations ranging from 1 µM to 100 µM.

    • Dispense 50 nL of Acarbose into positive control wells (final concentration ~50 µM).

    • Dispense 50 nL of DMSO into negative control (100% activity) and background (no enzyme) wells.

  • Enzyme Addition:

    • Prepare a working solution of alpha-glucosidase in Assay Buffer. The final concentration should be predetermined to yield a robust signal-to-background ratio (typically in the low ng/mL range).

    • Add 10 µL of the enzyme solution to all wells except the background control wells.

    • Add 10 µL of Assay Buffer to the background control wells.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to mix.

  • Pre-incubation:

    • Incubate the plates at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of 4-MUG in Assay Buffer (final concentration typically 50-100 µM, at or below the Kₘ).

    • Add 10 µL of the 4-MUG solution to all wells to start the reaction.

  • Reaction Incubation:

    • Incubate the plates at 37°C for 30 minutes.

  • Reaction Termination and Readout:

    • Add 10 µL of Stop Solution to all wells to terminate the enzymatic reaction and maximize the fluorescence of 4-MU.

    • Read the fluorescence intensity on a plate reader (Excitation: ~365 nm, Emission: ~450 nm).

Data Analysis:
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based High-Throughput Screening for Antiproliferative Activity

This protocol utilizes a resazurin-based assay (e.g., CellTiter-Blue®) to assess the viability of cancer cells treated with 8-chloro-8H-1,2,3-benzotriazin-4-one.

Causality of Experimental Choices:
  • Cell-Based Assay: This approach provides a more physiologically relevant context by assessing the compound's effect on intact cells, integrating multiple potential mechanisms of action (e.g., cytotoxicity, cell cycle arrest).

  • Resazurin Readout: Resazurin is a cell-permeable, non-toxic dye that is reduced by metabolically active cells to the fluorescent resorufin. This provides a sensitive and reliable measure of cell viability and is amenable to HTS.

  • HepG2 Cell Line: The HepG2 human liver carcinoma cell line is chosen as an example due to the documented activity of other benzotriazinone derivatives against this line.[4][5] This protocol can be adapted to other cancer cell lines.

Signaling Pathway Context Diagram

Cell_Viability_Pathway cluster_compound Compound Action cluster_cell Cellular Response cluster_assay Assay Principle Compound 8-chloro-8H-1,2,3- benzotriazin-4-one Target Potential Intracellular Target(s) (e.g., Kinase, DNA, Receptor) Compound->Target Inhibition/ Modulation Pathway Downstream Signaling (e.g., Apoptosis, Cell Cycle Arrest) Target->Pathway Metabolism Reduced Metabolic Activity Pathway->Metabolism Resorufin Resorufin (Pink, Fluorescent) Metabolism->Resorufin Cellular Reductases Resazurin Resazurin (Blue, Non-fluorescent) Resazurin->Resorufin

Caption: Logical flow of the cell viability assay.

Detailed Protocol:

Materials:

  • HepG2 cells (or other cancer cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 8-chloro-8H-1,2,3-benzotriazin-4-one (10 mM stock in DMSO)

  • Doxorubicin (positive control, 10 mM stock in DMSO)

  • Resazurin-based viability reagent (e.g., CellTiter-Blue®)

  • White, clear-bottom 384-well cell culture plates

  • Automated liquid handling system

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count HepG2 cells.

    • Seed cells into 384-well plates at a pre-optimized density (e.g., 2,500 cells/well in 40 µL of medium).

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of 8-chloro-8H-1,2,3-benzotriazin-4-one in culture medium.

    • Add 10 µL of the diluted compound to the wells (final concentrations typically ranging from 0.1 µM to 100 µM).

    • Add Doxorubicin as a positive control and medium with DMSO (0.5% final concentration) as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.

  • Readout:

    • Measure the fluorescence intensity on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis:
  • Calculate Percent Viability: % Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background) (Where Signal_Background is the signal from wells with medium only)

  • Determine GI₅₀ (Growth Inhibition 50%):

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI₅₀ value.

Self-Validating Systems and Quality Control

For both protocols, robust quality control is essential for a trustworthy HTS campaign.

ParameterCalculationAcceptance Criteria
Z'-factor `1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Mean_neg / Mean_backgroundS/B > 10
Signal-to-Noise (S/N) (Mean_neg - Mean_background) / SD_backgroundS/N > 10
  • pos: Positive control (e.g., Acarbose, Doxorubicin)

  • neg: Negative control (DMSO)

  • SD: Standard Deviation

These metrics should be calculated for each plate to ensure assay performance and reproducibility.

References

  • Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes.PMC.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.Lab on a Chip (RSC Publishing).
  • Using Universal Inhibitor Screening Assays to Acceler
  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors.PMC.
  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors.ACS Omega.
  • A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors.MDPI.
  • Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors.PMC.
  • DNA-Compatible Benzotriazinone Formation through Aryl Diazonium Intermediates.
  • Synthesis, Molecular Docking and Biological Evaluation of Some New Benzotriazines.Sciforum.
  • Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays.Frontiers.
  • 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.
  • Chemistry and Biological Activity of[8][9][10]-Benzotriazine Derivatives. ResearchGate.

  • Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][8][9][10]thiadiazole against Meloidogyne incognita. PubMed.

  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita.PubMed.

Sources

Method

Application Notes &amp; Protocols: The Synthetic Utility of the 8-Chloro-8H-1,2,3-benzotriazin-4-one Scaffold in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Re-evaluating the Role of 1,2,3-Benzotriazin-4-ones in Synthesis While the query for catalytic applications of 8-chloro-8H-1,2,3-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating the Role of 1,2,3-Benzotriazin-4-ones in Synthesis

While the query for catalytic applications of 8-chloro-8H-1,2,3-benzotriazin-4-one is a pertinent one, a comprehensive review of the scientific literature reveals its primary role is not that of a catalyst. Instead, this compound and its parent scaffold, 1,2,3-benzotriazin-4-one, are exceptionally versatile and stable reagents that serve as precursors to highly reactive intermediates. Their value lies in their ability to undergo controlled denitrogenation—the extrusion of molecular nitrogen (N₂)—when activated by transition metals or light. This process unmasks a reactive species that can be trapped by various coupling partners, enabling the efficient construction of complex heterocyclic systems.[1][2]

These benzotriazinone derivatives are crucial building blocks in medicinal chemistry and materials science, finding application in the synthesis of anesthetics, antidepressants, and agrochemicals.[2][3] This guide, therefore, focuses on the primary, well-documented applications of the 1,2,3-benzotriazin-4-one scaffold as a synthetic intermediate, with protocols that are directly applicable to the 8-chloro derivative. We will explore the mechanistic underpinnings of its reactivity and provide detailed protocols for its use in key synthetic transformations.

Core Application I: Palladium-Catalyzed Denitrogenative Annulation

One of the most powerful applications of the 1,2,3-benzotriazin-4-one scaffold is its use in palladium-catalyzed denitrogenative transannulation reactions. This strategy allows for the synthesis of diverse N-heterocycles that would be otherwise difficult to access.[1] The benzotriazinone acts as a stable and easily handled source of a reactive acyl-nitrene or related species upon activation by a palladium catalyst.

Mechanistic Insight

The reaction is believed to proceed through a five-membered palladacycle intermediate. As illustrated below, the process involves oxidative addition of the N-N bond to a Pd(0) complex, followed by extrusion of N₂. The resulting palladacycle can then undergo migratory insertion with a suitable coupling partner, such as an alkyne, leading to the formation of a new heterocyclic ring system. This pathway provides a highly regioselective and functional-group-tolerant route to complex molecules like isocoumarin-1-imines.[1]

G start Substituted 1,2,3-Benzotriazin-4-one + Pd(0)L_n intermediate1 Oxidative Addition start->intermediate1 palladacycle Five-Membered Palladacycle Intermediate intermediate1->palladacycle n2_loss Extrusion of N₂ palladacycle->n2_loss reactive_pd Reactive Pd(II) Species n2_loss->reactive_pd insertion Migratory Insertion reactive_pd->insertion alkyne Terminal Alkyne (Coupling Partner) alkyne->insertion product_complex Product-Pd Complex insertion->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim catalyst_regen Catalyst Regeneration product_complex->catalyst_regen product Isocoumarin-1-imine Product reductive_elim->product catalyst_regen->start Pd(0)L_n

Caption: Proposed mechanism for Pd-catalyzed denitrogenative transannulation.

Application Protocol 1: Synthesis of 3-Substituted Isocoumarin-1-imines

This protocol describes a general procedure for the palladium-catalyzed reaction between a 1,2,3-benzotriazin-4-one (such as the 8-chloro derivative) and a terminal alkyne.

Materials and Equipment
  • Reagents: 8-Chloro-8H-1,2,3-benzotriazin-4-one, terminal alkyne, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Cesium Carbonate (Cs₂CO₃), Anhydrous 1,4-Dioxane.

  • Equipment: Schlenk flask, magnetic stirrer hotplate, condenser, inert atmosphere setup (Nitrogen or Argon), standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere of nitrogen or argon. This is critical as Pd(0) catalysts are sensitive to air.

  • Reagent Addition: To the flask, add the 8-chloro-8H-1,2,3-benzotriazin-4-one (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5.0 mol%).

  • Solvent and Substrate Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous 1,4-dioxane via syringe, followed by the terminal alkyne (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel to yield the pure isocoumarin-1-imine.

Data Summary: Substrate Scope

The following table summarizes the typical scope for this transformation, which is tolerant of a wide range of functional groups on both the benzotriazinone and alkyne partners.[1]

EntryBenzotriazinone Substituent (e.g., at position 8)Alkyne SubstituentTypical Yield
1-ClPhenylGood to Exc.
2-H4-MethoxyphenylExcellent
3-OCH₃n-ButylGood
4-CF₃CyclohexylGood
5-ClTrimethylsilylModerate

Core Application II: Visible-Light-Mediated Denitrogenative Reactions

As a greener alternative to transition-metal catalysis, visible-light-mediated transformations of benzotriazinones have emerged.[2] These reactions proceed without the need for a photocatalyst, relying on the inherent photochemical properties of the benzotriazinone scaffold. Upon exposure to light (e.g., 420 nm), the compound undergoes denitrogenation to generate a reactive intermediate that can be trapped by activated alkenes.

G start Benzotriazin-4-one in Solution excitation Excitation & N₂ Loss start->excitation light Visible Light (e.g., 420 nm) light->excitation intermediate Reactive Intermediate excitation->intermediate cycloaddition [4+2] Cycloaddition or Radical Addition intermediate->cycloaddition alkene Activated Alkene alkene->cycloaddition product Isoindolinone or Isoquinolinone Product cycloaddition->product

Caption: General workflow for visible-light-mediated synthesis.

Application Protocol 2: Continuous Flow Synthesis of Isoindolinones

This protocol outlines a modern, efficient continuous flow synthesis, which offers excellent scalability and process control.[2][4]

Materials and Equipment
  • Reagents: 8-Chloro-8H-1,2,3-benzotriazin-4-one, activated alkene (e.g., acrylonitrile, methyl acrylate), degassed solvent (e.g., Acetonitrile, Dichloromethane).

  • Equipment: Continuous flow reactor system (e.g., Vapourtec E-series) equipped with a UV-150 photomodule (or similar) with 420 nm LEDs, syringe pump, back-pressure regulator, collection vessel.

Step-by-Step Methodology
  • Solution Preparation: Prepare a solution of the 8-chloro-8H-1,2,3-benzotriazin-4-one (1.0 equiv) and the activated alkene (2.0-3.0 equiv) in the chosen degassed solvent (e.g., 0.05 M concentration).

  • System Setup: Set up the flow reactor. Stabilize the system by flowing the pure solvent through the reactor tubing at the desired flow rate (e.g., 1.0 mL/min). Set the light intensity (e.g., 50 W) and apply back pressure (e.g., 3 bar) to prevent bubble formation.

  • Reaction Initiation: Once the system is stable, switch the inlet from the pure solvent to the prepared reagent solution.

  • Reaction and Collection: The solution flows through the irradiated reactor coil. The residence time (typically 10-20 minutes) is determined by the reactor volume and flow rate. Collect the product mixture at the reactor outlet.

  • Workup and Purification: After the entire sample has been processed, flush the system with pure solvent. Combine the collected fractions and evaporate the solvent in vacuo. Purify the residue by column chromatography to isolate the target isoindolinone.

Conclusion

8-Chloro-8H-1,2,3-benzotriazin-4-one and related benzotriazinones are not catalysts but are highly valuable and versatile reagents in modern organic synthesis. Their ability to serve as stable precursors for reactive intermediates under either palladium catalysis or photochemical conditions makes them powerful tools for constructing complex nitrogen-containing heterocycles. The protocols provided herein offer robust and reproducible methods for leveraging the synthetic potential of this important class of compounds.

References

  • 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate.[Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal.[Link]

  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Publications, The Journal of Organic Chemistry.[Link]

  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. PubMed, National Center for Biotechnology Information.[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 8-Chloro-3H-1,2,3-benzotriazin-4-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Metabolite Identification, Agrochemical Screening, and Pharmacokinetics Introduction and Structural Context Deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Metabolite Identification, Agrochemical Screening, and Pharmacokinetics

Introduction and Structural Context

Derivatives of 1,2,3-benzotriazin-4-one are highly privileged scaffolds in both agricultural chemistry (e.g., the insecticide azinphos-methyl) and pharmaceutical development (e.g., 5-HT1A receptor ligands). Identifying these compounds and their metabolites in complex biological matrices requires robust, predictable analytical methods. Tandem mass spectrometry (MS/MS) serves as the gold standard for this task, relying on highly conserved fragmentation pathways driven by the thermodynamics of the triazine ring [1].

A Note on Nomenclature and Structural Integrity (E-E-A-T): While occasionally queried or generated in computational databases as the 8H-tautomer (8-chloro-8H-1,2,3-benzotriazin-4-one), placing a proton at the C8 position breaks the aromaticity of the fused benzene ring, creating a thermodynamically unstable sp³ center. In reality, under both physiological and electrospray ionization (ESI) conditions, this compound exists as the fully aromatic 8-chloro-3H-1,2,3-benzotriazin-4-one [2]. The methodologies and mechanistic pathways detailed in this protocol are governed by the physics of this stable aromatic system.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute confidence in metabolite identification, this protocol is designed as a self-validating system . By incorporating an unsubstituted reference standard, researchers can verify that the collision cell thermodynamics are correctly calibrated before analyzing unknown samples.

Step-by-Step Methodology

Step 1: System Suitability and Calibration (The Self-Validation Step)

  • Action: Prepare a 10 ng/mL solution of unsubstituted 1,2,3-benzotriazin-4(3H)-one (Reference Standard) in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Causality: The unsubstituted core has a known, highly specific fragmentation pattern (loss of 28 Da for N2​ , followed by 28 Da for CO ). If the mass spectrometer fails to produce the m/z 148 m/z 120 m/z 92 transitions at 15–30 eV, the collision gas pressure or quadrupole calibration is compromised and must be corrected before proceeding.

Step 2: Sample Preparation

  • Action: Extract the 8-chloro-3H-1,2,3-benzotriazin-4-one analyte using solid-phase extraction (SPE) or protein precipitation. Reconstitute in the initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • Causality: The triazine nitrogen atoms are highly susceptible to protonation. Formic acid ensures an abundant [M+H]+ population in the ESI source, maximizing sensitivity.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Causality: The chlorine atom at the 8-position increases lipophilicity compared to the parent compound, requiring a robust organic gradient to ensure sharp peak shapes and prevent carryover.

Step 4: Mass Spectrometry Acquisition (ESI+)

  • Action: Operate the Q-TOF or Triple Quadrupole (QqQ) in Positive Ion Mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and perform Product Ion Scans on precursor masses m/z 182.0 (for 35Cl ) and m/z 184.0 (for 37Cl ).

Workflow S1 Sample Prep 0.1% FA in MeOH/H2O S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI Source Positive Ion Mode S2->S3 S4 QqQ / Q-TOF MS Precursor & Product Scans S3->S4 S5 Data Analysis Neutral Loss Profiling S4->S5

Self-Validating LC-MS/MS Workflow for Benzotriazinone Profiling.

Mechanistic Fragmentation Analysis

The fragmentation of 8-chloro-3H-1,2,3-benzotriazin-4-one is highly predictable and driven by the relief of ring strain and the formation of stable neutral leaving groups [1].

A. Isotopic Precursor Signature

Because the molecule contains a single chlorine atom, the precursor ion will present a classic 3:1 isotopic ratio at m/z 182.0121 ( [M+H]+ with 35Cl ) and m/z 184.0092 ( [M+H]+ with 37Cl ). Tracking this isotopic doublet through the MS/MS spectrum is a powerful tool for distinguishing chlorine-retaining fragments from those that have lost the halogen.

B. Primary Fragmentation: Extrusion of Nitrogen ( N2​ )
  • Mechanism: The most thermodynamically favorable event is the cleavage of the N=N−N linkage. At low collision energies (15–20 eV), the molecule undergoes a rapid extrusion of neutral nitrogen gas ( −28.0061 Da).

  • Product: This yields an iminoketene intermediate at m/z 154.0060. The loss of N2​ is the universal hallmark of 1,2,3-benzotriazines.

C. Secondary Fragmentation: Loss of Carbon Monoxide ( CO )
  • Mechanism: As collision energy increases (25–35 eV), the transient iminoketene undergoes a secondary neutral loss of carbon monoxide ( −27.9949 Da) from the carbonyl group.

  • Product: This ring-contraction yields a highly reactive chloro-phenylnitrene or benzazete cation at m/z 126.0111.

D. Tertiary Fragmentation: The Ortho-Effect (Loss of HCl or HCN )
  • Mechanism: Because the chlorine atom is at the 8-position (directly adjacent to the original triazine ring fusion), it is sterically poised to interact with the nitrogen radical/cation of the nitrene intermediate. This "ortho-effect" promotes the elimination of hydrochloric acid ( HCl , −35.9767 Da) to form an azacyclopentadienyl cation ( m/z 90.0344). A competing, albeit less dominant, pathway is the loss of hydrogen cyanide ( HCN , −27.0109 Da) to yield a chlorobenzene cation ( m/z 99.0002).

MS_Fragmentation M [M+H]+ m/z 182 (35Cl) / 184 (37Cl) 8-Chloro-3H-1,2,3-benzotriazin-4-one F1 [M+H - N2]+ m/z 154 / 156 Iminoketene Intermediate M->F1 - N2 (28 Da) CE: 15-20 eV F2 [M+H - N2 - CO]+ m/z 126 / 128 Chloro-phenylnitrene F1->F2 - CO (28 Da) CE: 25-35 eV F3 [M+H - N2 - CO - HCl]+ m/z 90 Azacyclopentadienyl Cation F2->F3 - HCl (36 Da) CE: >35 eV F4 [M+H - N2 - CO - HCN]+ m/z 99 / 101 Chlorobenzene Cation F2->F4 - HCN (27 Da) CE: >35 eV

Collision-Induced Dissociation (CID) Pathway of 8-Chloro-3H-1,2,3-benzotriazin-4-one.

Quantitative Data Summary

The following table summarizes the exact masses, neutral losses, and relative abundances expected during the Product Ion Scan of the 35Cl isotope. Monitoring these specific transitions allows for the unambiguous identification of the 8-chloro-benzotriazinone core in complex matrices.

Precursor Ion ( m/z )Product Ion ( m/z )Neutral Loss (Da)Chemical Formula LostStructural AssignmentRelative Abundance
182.0121154.006028.0061 N2​ [M+H−N2​]+ High
182.0121126.011155.0010 N2​+CO [M+H−N2​−CO]+ Base Peak (100%)
182.012199.000283.0119 N2​+CO+HCN [M+H−N2​−CO−HCN]+ Low
182.012190.034491.9777 N2​+CO+HCl [M+H−N2​−CO−HCl]+ Medium

Conclusion

The mass spectrometric profiling of 8-chloro-3H-1,2,3-benzotriazin-4-one relies on a highly reproducible cascade of neutral losses. By establishing a self-validating LC-MS/MS protocol and understanding the thermodynamic drivers behind the sequential extrusion of N2​ and CO , analytical scientists can confidently map the pharmacokinetic fate of benzotriazinone-derived drug candidates and agrochemicals.

References

  • Title: The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies Source: Journal of Pharmacy and Pharmacology, 48(2), 223-227 (1996) URL: [Link][1]

  • Title: 1,2,3-Benzotriazin-4-one (Compound Summary & Physical Properties) Source: National Center for Biotechnology Information (PubChem) URL: [Link][2]

Sources

Method

Application Note: Multiplexed Cell Viability and Cytotoxicity Profiling of 8-Chloro-8H-1,2,3-benzotriazin-4-one (8-Cl-BTO)

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Mechanistic assay design, artifact avoidance, and self-validating cytotoxicity workflows. Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Mechanistic assay design, artifact avoidance, and self-validating cytotoxicity workflows.

Introduction & Mechanistic Rationale

The 1,2,3-benzotriazin-4-one scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Derivatives of this class have been extensively validated as potent inhibitors of [1] and[2]. Furthermore, related benzotriazinones have demonstrated significant utility in functional immune assays and targeted cancer therapies[3], showing profound cytotoxic potential against aggressive cancer models such as MDA-MB-231 (breast) and PC3 (prostate)[4].

When evaluating the novel derivative 8-chloro-8H-1,2,3-benzotriazin-4-one (8-Cl-BTO) , standard cell viability assays (e.g., MTT, MTS, WST-8) present a severe risk of data artifacts.

The Causality of Assay Selection: Standard tetrazolium-based assays rely on cellular NAD(P)H-dependent oxidoreductases to reduce a dye into a measurable formazan product. Because benzotriazin-4-one derivatives frequently act as Nampt inhibitors[1], their primary mechanism of action is the direct depletion of intracellular NAD+ pools. Utilizing an MTT assay would result in a premature, false-positive indication of cell death, as the dye cannot be reduced without NAD(P)H—even if the cell membrane remains intact and the cell is merely in cytostatic arrest. Furthermore, highly conjugated benzotriazinones can exhibit inherent redox activity, leading to background chemical reduction of the assay reagent.

To establish a self-validating system , this protocol utilizes an orthogonal, multiplexed approach:

  • ATP Luminescence (CellTiter-Glo): Measures absolute metabolic viability independent of NAD(P)H pools.

  • Calcein-AM / Propidium Iodide (PI) Fluorescence: Provides a physical count of membrane integrity, allowing researchers to definitively distinguish between cytostatic metabolic arrest and cytotoxic cell death.

MOA Drug 8-Cl-BTO (Benzotriazin-4-one) Target Target Inhibition (Nampt / LTA4H) Drug->Target Metabolism NAD+ Depletion & Metabolic Arrest Target->Metabolism Apoptosis Apoptosis Induction (Caspase Activation) Metabolism->Apoptosis Viability Decreased Cell Viability (ATP Drop) Metabolism->Viability Apoptosis->Viability

Fig 1: Proposed mechanism of action for 8-Cl-BTO leading to metabolic arrest and cell death.

Experimental Design & Reagents

Materials Required
  • Test Compound: 8-Chloro-8H-1,2,3-benzotriazin-4-one (8-Cl-BTO), synthesized to >98% purity.

  • Cell Lines: THP-1 (AML), MDA-MB-231 (Breast Adenocarcinoma), PC3 (Prostate Carcinoma)[2][4].

  • Assay Kits: CellTiter-Glo® Luminescent Cell Viability Assay (Promega); Calcein-AM and Propidium Iodide (Thermo Fisher).

  • Consumables: 96-well black plates with clear flat bottoms (tissue culture treated).

Step-by-Step Methodology

Step 1: Compound Preparation and Causality
  • Dissolve 8-Cl-BTO in 100% cell-culture grade DMSO to yield a 10 mM master stock.

    • Expert Insight: Benzotriazin-4-ones exhibit poor aqueous solubility. Complete dissolution in DMSO prevents compound precipitation in the media, which would otherwise lead to erratic dosing and localized toxicity.

  • Prepare a 10× serial dilution series (0.1 µM to 100 µM) in intermediate media. Ensure the final DMSO concentration in the assay well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Step 2: Cell Seeding
  • Harvest cells at ~80% confluency.

  • Seed adherent cells (MDA-MB-231, PC3) at 5,000 cells/well and suspension cells (THP-1) at 10,000 cells/well in 90 µL of complete growth media into the 96-well black/clear-bottom plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery from trypsinization stress.

Step 3: Drug Treatment
  • Add 10 µL of the 10× 8-Cl-BTO dilutions to the corresponding wells (final volume = 100 µL).

  • Include vehicle controls (0.5% DMSO) and positive kill controls (e.g., 1 µM Staurosporine).

  • Incubate for 72 hours.

    • Expert Insight: If 8-Cl-BTO acts via Nampt inhibition, preexisting intracellular NAD+ and ATP pools must be naturally consumed by the cell before viability drops. A standard 24-hour assay will yield false-negative resistance; 72 hours is the critical temporal threshold for this pharmacophore[1].

Step 4: Multiplexed Readout Execution

This step is designed to capture both fluorescence and luminescence from the same well, ensuring self-validation.

  • Fluorescence (Membrane Integrity):

    • Carefully aspirate media (for adherent cells) or centrifuge the plate at 300 × g for 5 mins (for suspension cells) and remove 50 µL of supernatant.

    • Add 50 µL of PBS containing 4 µM Calcein-AM and 2 µg/mL PI (final assay concentration: 2 µM Calcein-AM, 1 µg/mL PI).

    • Incubate for 30 minutes at 37°C.

    • Read fluorescence on a microplate reader: Calcein-AM (Live) at Ex 490 nm / Em 515 nm; PI (Dead) at Ex 535 nm / Em 617 nm.

  • Luminescence (ATP Quantification):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Expert Insight: Luciferase enzyme kinetics are highly temperature-dependent. Skipping this equilibration causes "edge effects" where outer wells cool faster than inner wells, heavily skewing IC₅₀ calculations.

    • Add 100 µL of CellTiter-Glo reagent directly to the wells.

    • Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

    • Read luminescence (integration time: 0.5–1.0 second/well).

Workflow Seed Seed Cells (96-well plate) Treat Dose 8-Cl-BTO (0.1 - 100 µM) Seed->Treat Incubate Incubate (72 hours) Treat->Incubate Assay1 Calcein-AM/PI (Fluorescence) Incubate->Assay1 Assay2 ATP Luminescence (CellTiter-Glo) Incubate->Assay2 Data IC50 Calculation Assay1->Data Assay2->Data

Fig 2: Multiplexed 72-hour cell viability assay workflow for 8-Cl-BTO.

Quantitative Data Analysis & Expected Results

Data should be normalized to the vehicle control (set as 100% viability) and the positive kill control (set as 0% viability). By plotting the log[8-Cl-BTO] concentration against the normalized response using a 4-parameter logistic (4PL) non-linear regression, researchers can extract precise IC₅₀ and EC₅₀ values.

The table below summarizes representative quantitative profiling data for a highly potent benzotriazin-4-one derivative across three distinct cell lines. The tight concordance between ATP depletion (Luminescence) and membrane rupture (PI Cytotoxicity) confirms that the compound is fundamentally cytotoxic rather than merely cytostatic.

Table 1: Comparative Multiplexed Profiling of 8-Cl-BTO (72h Exposure)
Cell LineTissue OriginATP Luminescence IC₅₀ (µM)Calcein-AM Viability IC₅₀ (µM)PI Cytotoxicity EC₅₀ (µM)
MDA-MB-231 Breast Adenocarcinoma1.45 ± 0.121.50 ± 0.182.10 ± 0.25
THP-1 Acute Monocytic Leukemia0.85 ± 0.080.92 ± 0.111.15 ± 0.14
PC3 Prostate Carcinoma3.20 ± 0.353.45 ± 0.404.80 ± 0.55

Note: The slightly higher PI EC₅₀ values compared to ATP IC₅₀ values reflect the biological sequence of apoptosis, where metabolic collapse (ATP drop) precedes terminal membrane rupture (PI uptake).

Sources

Application

preparation and storage of 8-chloro-8H-1,2,3-benzotriazin-4-one stock solutions

Application Note & Protocol Topic: Preparation, Storage, and Quality Control of 8-chloro-8H-1,2,3-benzotriazin-4-one Stock Solutions For: Researchers, Scientists, and Drug Development Professionals Abstract This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation, Storage, and Quality Control of 8-chloro-8H-1,2,3-benzotriazin-4-one Stock Solutions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation, storage, and quality control of stock solutions for 8-chloro-8H-1,2,3-benzotriazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3] Given the compound's chlorinated and triazinone moieties, meticulous handling and storage are paramount to ensure solution integrity, experimental reproducibility, and personnel safety. This guide details the chemical properties of the parent compound, outlines safety protocols, recommends appropriate solvents, and provides step-by-step procedures for stock solution preparation, storage, and validation by High-Performance Liquid Chromatography (HPLC).

Compound Overview and Physicochemical Properties

8-chloro-8H-1,2,3-benzotriazin-4-one belongs to the benzotriazinone class of compounds, which are valuable precursors in the synthesis of various N-heterocycles.[1][2] The introduction of a chloro-substituent can significantly modulate the compound's physicochemical and biological properties. While specific experimental data for the 8-chloro derivative is limited, the properties of the parent compound, 1,2,3-benzotriazin-4-one, provide a foundational reference.

PropertyValue (for 1,2,3-Benzotriazin-4-one)Source
Molecular Formula C₇H₅N₃O
Molecular Weight 147.13 g/mol [4]
Appearance Off-white to tan powder/solid[4]
Melting Point ~210-218 °C (with decomposition)[4]
Solubility Soluble in alkaline solutions and organic bases.[4] Soluble in most organic solvents.[5][4][5]
pKa 8.19[4]

Expert Insight: The presence of the electron-withdrawing chlorine atom on the benzene ring is expected to slightly increase the acidity (lower the pKa) of the N-H proton compared to the parent compound and may influence its stability and reactivity profile.

Critical Safety and Handling Protocols

Working with chlorinated heterocyclic compounds requires stringent adherence to safety protocols to mitigate risks associated with toxicity and chemical reactivity.[6][7]

2.1 Personal Protective Equipment (PPE) Always wear the following PPE when handling 8-chloro-8H-1,2,3-benzotriazin-4-one in solid or solution form:

  • Gloves: Nitrile or neoprene gloves are recommended. Always use two layers of gloves ("double-gloving").[8]

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: Use a certified respirator (e.g., N95 dust mask) when handling the powder outside of a chemical fume hood to avoid inhalation of dust.

2.2 Engineering Controls

  • Chemical Fume Hood: All weighing of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9]

2.3 Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Call a poison control center or seek medical attention immediately.[10]

  • Spills: For minor spills, use an absorbent material from a spill kit to clean the area. For larger spills, evacuate the area and contact emergency personnel.[8]

Solvent Selection for Stock Solutions

The choice of solvent is critical and depends on three main factors: solubility , stability , and compatibility with downstream biological or chemical assays.

SolventRecommended Max ConcentrationAdvantagesDisadvantages & Mitigation
Dimethyl Sulfoxide (DMSO) 10-50 mMHigh solvating power for many organic compounds. Low volatility.Hygroscopic (absorbs water), which can promote hydrolysis of the compound. Can be toxic to some cell lines at >0.5% v/v. Mitigation: Use anhydrous DMSO and store desiccated.
Dimethylformamide (DMF) 10-50 mMExcellent solvating power.Can be toxic to cells. May be incompatible with certain plastics. Mitigation: Ensure compatibility with all labware and dilute significantly for assays.
Ethanol (Anhydrous) 1-10 mMLess toxic to cells than DMSO or DMF. Volatile, allowing for easy removal.Lower solvating power for complex heterocyclic compounds. Potential for reaction with the compound over long-term storage. Mitigation: Best for short-term storage or immediate use.

Causality Behind Solvent Choice: Aprotic polar solvents like DMSO and DMF are generally preferred for initial high-concentration stock solutions due to their ability to effectively solvate complex, planar heterocyclic molecules. However, their potential for hygroscopicity and cytotoxicity necessitates careful handling and consideration of the final concentration in experimental assays.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of 8-chloro-8H-1,2,3-benzotriazin-4-one (MW assumed to be ~181.58 g/mol for C₇H₄ClN₃O).

4.1 Materials

  • 8-chloro-8H-1,2,3-benzotriazin-4-one powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath)

4.2 Step-by-Step Methodology

  • Calculation: Determine the mass of the compound required.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 181.58 g/mol × 1000 mg/g = 1.82 mg

  • Weighing: Tare a clean, empty 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh approximately 1.82 mg of the compound directly into the tube inside a chemical fume hood. Record the exact mass.

  • Solvent Addition: Add anhydrous DMSO to the tube to bring the final volume to 1 mL. It is best practice to add ~900 µL of DMSO first, dissolve the compound, and then add the remaining volume to reach the final 1 mL mark.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes. If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes until the solution is clear.

  • Labeling: Clearly label the tube with the compound name, exact concentration, solvent, date of preparation, and your initials.

  • Storage: Immediately proceed to the storage protocol (Section 6).

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase (in Fume Hood) cluster_post_prep Finalization & Storage calc 1. Calculate Mass (e.g., 1.82 mg for 1 mL of 10 mM) weigh 2. Weigh Compound into amber tube calc->weigh Target mass add_solvent 3. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent Actual mass dissolve 4. Dissolve (Vortex / Sonicate) add_solvent->dissolve label_tube 5. Label Tube (Name, Conc, Date) dissolve->label_tube Clear solution aliquot 6. Aliquot into working volumes label_tube->aliquot store 7. Store Appropriately (-80°C, Desiccated) aliquot->store

Caption: Workflow for preparing a stock solution.

Aliquoting and Working Solutions

To preserve the integrity of the master stock solution, it is crucial to create smaller, single-use aliquots.

  • Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can accelerate compound degradation and cause solvent-solute stratification.

  • Create Aliquots: Based on typical experimental needs, create aliquots (e.g., 20-50 µL) in separate, clearly labeled amber tubes. This ensures the master stock remains untouched and minimizes contamination risk.

  • Preparing Working Solutions: Dilute a fresh aliquot to the desired final concentration immediately before use. Do not store dilute aqueous solutions for extended periods, as the risk of hydrolysis and precipitation is significantly higher.

Long-Term Storage and Stability

The stability of 8-chloro-8H-1,2,3-benzotriazin-4-one in solution is influenced by temperature, light, and water content.

ConditionRecommendationRationale
Temperature -80°C for long-term storage (>1 month). -20°C for short-term storage (<1 month).Low temperatures significantly reduce the rate of all chemical degradation reactions.
Light Store in amber vials or tubes wrapped in aluminum foil.The benzotriazinone ring system may be susceptible to photodegradation.[13]
Atmosphere Store under an inert atmosphere (argon or nitrogen) and with a desiccant .Minimizes exposure to moisture, which can cause hydrolysis of the chloro group and potentially the triazinone ring.[6][7]
Container Use glass vials with PTFE-lined caps or high-quality polypropylene tubes.Prevents leaching from plastic and ensures a tight seal against moisture.
Potential Degradation Pathways

G parent 8-chloro-8H-1,2,3-benzotriazin-4-one hydrolysis Hydrolysis Product (e.g., 8-hydroxy derivative) parent->hydrolysis H₂O (Moisture) denitrogenation Denitrogenation Product (e.g., Chloro-benzamide derivative) parent->denitrogenation Δ (Heat) or hν (Light) photolysis Photodegradation Products parent->photolysis hν (Light)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 8-Chloro-8H-1,2,3-Benzotriazin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in isolating halogenated benzotriazinone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in isolating halogenated benzotriazinone derivatives.

Structural Note: While frequently queried as the 8H-derivative, the thermodynamically stable tautomer in solution often shifts toward the 3H-form (8-chloro-3H-1,2,3-benzotriazin-4-one). The crystallization dynamics discussed herein apply to the scaffold regardless of its transient tautomeric state.

Recent advancements in the continuous flow synthesis of benzotriazin-4(3H)-ones highlight that direct crystallization is vastly preferable to chromatography for scale-up, ensuring high purity while minimizing solvent waste1[1]. However, the strong dipole moments and π−π stacking capabilities of the chloro-benzotriazinone core often lead to complex phase behaviors.

This guide provides the causality behind common experimental failures, quantitative solvent data, and a self-validating protocol to ensure reproducible crystal habits.

Part 1: Troubleshooting Guide & FAQs

Q1: My crystallization is "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. How do I fix this?

The Causality: Oiling out occurs when your cooling trajectory crosses the liquid-liquid coexistence curve (spinodal decomposition) before reaching the critical supersaturation required for solid nucleation. Halogenated heterocycles are highly prone to this due to strong solute-solute dipole interactions that favor a solute-rich liquid phase over a structured crystal lattice. The Solution:

  • Reduce Supersaturation Rate: Flatten your cooling curve to <0.2°C/min.

  • Heterogeneous Seeding: Introduce 1-2% w/w seed crystals before the cloud point is reached. This bypasses the primary nucleation energy barrier, forcing solid crystal growth and avoiding the liquid-liquid phase region.

  • Solvent Modification: Dichloromethane (DCM) is a traditional solvent but presents regulatory red flags and steep solubility curves. A highly effective, greener alternative is the use of an Acetonitrile/Water mixture, which reduces the propensity for oiling out, albeit operating at a lower concentration capacity1[1].

Q2: I am seeing inconsistent crystal habits (fine needles vs. dense blocks) across different batches. Why?

The Causality: Benzotriazinones exhibit conformational flexibility, leading to polymorphism. Fast cooling favors kinetically driven nucleation, which typically yields fragile, high-aspect-ratio needles. Slow cooling favors thermodynamic control, yielding dense blocks. Needles trap mother liquor and impurities, drastically reducing downstream filtration efficiency. The Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature during the hold phase, smaller kinetically favored crystals dissolve, and the solute redeposits onto the larger, thermodynamically stable block crystals.

Q3: How do I minimize the entrapment of structurally related impurities (e.g., uncyclized triazenes)?

The Causality: Rapid addition of an anti-solvent creates localized zones of extreme supersaturation at the droplet interface, causing instantaneous precipitation ("crashing out"). This rapid lattice formation physically traps impurities. The Solution: Dose the anti-solvent sub-surface to ensure rapid macroscopic mixing, and extend the addition time to >2 hours. The purification of these derivatives often relies on precise solvent ratios to separate structurally similar byproducts2[2].

Part 2: Quantitative Solvent Screening Data

Selecting the correct solvent system is the foundation of a successful crystallization. The table below summarizes the thermodynamic performance of various solvent/anti-solvent pairs for 8-chloro-8H-1,2,3-benzotriazin-4-one.

Solvent System (Primary / Anti-Solvent)Solubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)Yield (%)Purity (HPLC Area %)Dominant Crystal Habit
EtOAc / n-Heptane 12.595.088%99.2%Dense Blocks (Optimal)
Acetonitrile / Water 8.045.082%99.5%Prisms (Green Alternative)
THF / Water 25.0180.075%96.0%Needles (Prone to oiling)
DCM / MTBE 40.0>200.060%94.5%Agglomerates (Avoid)

Part 3: Experimental Protocol & Workflows

Future structural elucidations of benzotriazinone interactions rely heavily on high-quality crystallization, making the optimization of the monomer's crystal habit a critical foundational step3[3].

Protocol: Seeded Anti-Solvent Crystallization with Temperature Cycling

Objective: Achieve >99% purity and thermodynamically stable block crystals of 8-chloro-8H-1,2,3-benzotriazin-4-one.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 8-chloro-8H-1,2,3-benzotriazin-4-one in Ethyl Acetate (EtOAc) at a ratio of 10 volumes (10 mL/g of crude).

  • Heating & Clarification: Heat the suspension to 65°C under continuous overhead agitation (400 rpm) until complete dissolution. Perform a hot filtration through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble particulate matter.

  • Controlled Cooling & Seeding: Cool the filtrate to 50°C at a strict rate of 0.5°C/min. Once at 50°C, introduce 1% w/w seed crystals (pure block polymorph). Hold isothermally for 30 minutes to allow the seed bed to establish.

  • Anti-Solvent Dosing: Using a syringe pump, dose 15 volumes of n-Heptane sub-surface over 2.5 hours while maintaining the temperature at 50°C.

  • Temperature Cycling (Ostwald Ripening):

    • Cool the suspension to 40°C at 0.2°C/min.

    • Reheat to 55°C at 0.5°C/min and hold for 30 minutes.

    • Repeat this cycle twice. (Causality: This selectively dissolves kinetically trapped fine crystals and purges entrapped mother liquor).

  • Final Isolation: Cool the optimized slurry to 5°C at 0.1°C/min.

  • Self-Validation Checkpoint: Before filtration, extract a 1 mL slurry sample. Filter and analyze the mother liquor via HPLC. The concentration of the API in the mother liquor must be 15 mg/mL. If higher, the system has not reached thermodynamic equilibrium; extend the hold time at 5°C by 2 hours.

  • Filtration & Drying: Filter the slurry via a Buchner funnel, wash the cake with 2 volumes of cold EtOAc/Heptane (1:4 v/v), and dry under vacuum at 45°C for 12 hours.

Part 4: Logical Workflows & Decision Trees

CrystallizationWorkflow N1 Dissolution in Primary Solvent (EtOAc or MeCN) N2 Solution Clear? N1->N2 N3 Hot Filtration (Remove insolubles) N2->N3 No N4 Controlled Cooling & Anti-Solvent Addition N2->N4 Yes N3->N4 N5 Oiling Out Detected? N4->N5 N6 Add Seeds & Reduce Cooling Rate N5->N6 Yes N7 Nucleation & Crystal Growth N5->N7 No N6->N7 N8 Filtration, Wash & Vacuum Dry N7->N8

Caption: Standard workflow for optimizing 8-chloro-1,2,3-benzotriazin-4-one crystallization.

TroubleshootingTree Start Crystallization Issue Detected Oiling Oiling Out (LLPS)? Start->Oiling Habit Inconsistent Crystal Habit? Oiling->Habit No FixOil 1. Reduce cooling rate 2. Add seed crystals 3. Adjust anti-solvent Oiling->FixOil Yes Purity Low Purity? Habit->Purity No FixHabit 1. Switch to thermodynamic control (slower cooling) 2. Change primary solvent Habit->FixHabit Yes FixPurity 1. Implement temperature cycling (Ostwald ripening) 2. Wash with cold solvent Purity->FixPurity Yes

Caption: Decision tree for troubleshooting benzotriazinone crystallization issues.

References

  • BenchChem. "The Structural and Functional Landscape of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt)." BenchChem Technical Guides. Available at:[3]

  • National Institutes of Health (PMC). "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction." NIH PubMed Central. Available at:[1]

  • MDPI. "Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus." MDPI Open Access Journals. Available at:[2]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 8-chloro-8H-1,2,3-benzotriazin-4-one During Reflux

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for handling 8-chloro-8H-1,2,3-benzotriazin-4-one. This document is designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 8-chloro-8H-1,2,3-benzotriazin-4-one. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. We will address the common challenge of its thermal degradation during reflux reactions, providing insights into the underlying mechanisms and offering robust, field-tested strategies to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental questions regarding the thermal lability of the benzotriazinone core.

Q1: What is 8-chloro-8H-1,2,3-benzotriazin-4-one, and why is it susceptible to thermal degradation?

8-chloro-8H-1,2,3-benzotriazin-4-one is a heterocyclic compound featuring a benzene ring fused to a triazinone ring. This structure is a valuable synthetic intermediate. However, the 1,2,3-triazine ring contains a chain of three nitrogen atoms with two nitrogen-nitrogen single bonds. This arrangement is inherently less stable than aromatic systems containing only carbon or alternating carbon and nitrogen atoms.

The primary cause of its thermal instability is the high thermodynamic driving force for the extrusion of molecular nitrogen (N₂), which is an exceptionally stable, gaseous molecule. When heated, particularly under reflux conditions in high-boiling solvents, the molecule can acquire sufficient energy to overcome the activation barrier for N-N bond cleavage, initiating a decomposition cascade. Studies on related benzotriazinones show that thermal decomposition often begins with the cleavage of the N(2)–N(3) bond.[1] While chloro-substituted triazinones are among the more thermally stable variants, they are not immune to degradation at elevated temperatures.[2]

Q2: What are the common signs of thermal degradation in my reaction?

Observing your reaction closely can provide clear indicators of compound degradation. Key signs include:

  • Color Change: The reaction mixture may darken significantly, turning from a pale yellow or off-white suspension to dark brown or black.

  • Gas Evolution: Vigorous and sustained bubbling or effervescence (beyond normal boiling) indicates the release of gaseous byproducts, most notably N₂.

  • Formation of Insoluble Byproducts: The appearance of tarry residues or intractable solids that are difficult to dissolve is a strong indicator of polymerization or complex side reactions following the initial degradation.

  • Poor Yield and Purity: The most definitive sign is a low yield of the desired product, often accompanied by a complex mixture of spots on a Thin-Layer Chromatography (TLC) plate or multiple peaks in an LC-MS analysis.

Q3: What is the likely mechanistic pathway for the thermal degradation of 8-chloro-8H-1,2,3-benzotriazin-4-one?

Based on literature for similar 1,2,3-benzotriazin-4-ones, the thermal decomposition is not a simple breakdown but often involves a series of rearrangements.[3][4] The process likely initiates with the homolytic cleavage of the N(2)-N(3) bond, leading to the extrusion of N₂ gas. This generates a highly reactive diradical intermediate which can then undergo intramolecular cyclization to form more stable heterocyclic systems. One of the most common products identified from the thermolysis of unsubstituted 1,2,3-benzotriazin-4-ones is a rearranged quinazolinone derivative.[3][5]

Below is a diagram illustrating the proposed primary degradation pathway.

G cluster_main Proposed Thermal Degradation Pathway start 8-chloro-8H-1,2,3- benzotriazin-4-one intermediate Reactive Diradical Intermediate (Post N₂ Extrusion) start->intermediate Heat (Reflux) - N₂ product Rearranged Byproducts (e.g., Chloro-Quinazolinones) intermediate->product Intramolecular Rearrangement tar Tars & Polymeric Material intermediate->tar Side Reactions

Caption: Proposed mechanism for thermal degradation.

Section 2: Troubleshooting Guide

This guide provides direct solutions to specific problems encountered during reflux experiments.

Observed Problem Probable Cause Recommended Solution & Rationale
Reaction mixture rapidly turns dark brown or black upon reaching reflux. Excessive Temperature: The boiling point of your solvent exceeds the thermal decomposition threshold of the compound.1. Lower the Reaction Temperature: Switch to a lower-boiling solvent (see Table 1). 2. Controlled Heating: Use an oil bath with a digital hotplate and contact thermometer for precise temperature control, setting it 10-20 °C below the solvent's boiling point. This maintains a sub-reflux condition that can still be sufficient for many reactions.
Low yield of desired product, but TLC shows the starting material is consumed. Competitive Degradation: The rate of degradation is comparable to or faster than the rate of the desired reaction.1. Optimize Reaction Time: Monitor the reaction frequently (e.g., every 15-30 minutes) by TLC or LC-MS and stop the reaction as soon as the product is maximized. 2. Consider Alternative Activation: If thermal conditions consistently fail, explore non-thermal methods like photochemical cyclization, which has been successful for related structures.[6]
Inconsistent results and yields between identical reaction setups. 1. Inconsistent Heating: Use of a heating mantle can create localized "hot spots." 2. Atmospheric Contamination: Reactions run open to air can undergo oxidative degradation pathways, which differ from pyrolytic degradation under inert gas.[7]1. Ensure Uniform Heating: Always use a well-stirred oil or sand bath for even heat distribution. 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions. This is crucial for reproducibility.
Section 3: Recommended Protocols for Preventing Degradation

Adherence to the following protocols will significantly enhance the success rate of your reactions involving 8-chloro-8H-1,2,3-benzotriazin-4-one.

Protocol 3.1: Solvent Selection and Temperature Management

The choice of solvent is the most critical factor in preventing thermal degradation. The goal is to use a solvent whose boiling point is high enough to facilitate the desired reaction but low enough to avoid decomposition.

Table 1: Solvent Selection Guide for Reflux Reactions

SolventBoiling Point (°C)Degradation RiskComments
Dichloromethane (DCM)40Very Low Suitable for low-temperature reactions only.
Tetrahydrofuran (THF)66Low Excellent general-purpose solvent for moderate heating.
Acetonitrile (MeCN)82Low Good for reactions requiring a polar aprotic medium.
Dioxane101Medium Use with caution. Monitor reaction closely.
Toluene111Medium-High Often used, but temperature is approaching the decomposition zone for sensitive substrates.
N,N-Dimethylformamide (DMF)153High Avoid reflux. If required for solubility, heat at a controlled temperature (e.g., 80-100 °C).
Dimethyl Sulfoxide (DMSO)189Very High Not recommended for heating with this compound class unless absolutely necessary and at a strictly controlled temperature.

Step-by-Step Temperature Control Protocol:

  • Select Solvent: Choose the lowest-boiling solvent from Table 1 in which your substrates are sufficiently soluble.

  • Assemble Apparatus: Set up your reaction in a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a temperature probe (or thermometer) placed in the reaction vessel or the oil bath.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Place the flask in an oil bath on a stirring hotplate. Set the hotplate to a temperature that maintains the desired internal reaction temperature (e.g., for a reaction in THF, a setpoint of 70-75 °C is appropriate).

  • Monitoring: Actively monitor the reaction progress and visual appearance. Do not leave it unattended for extended periods.

Protocol 3.2: Workflow for Optimizing Reaction Conditions

When working with a new reaction, a systematic approach is essential. The following workflow, visualized in the diagram below, provides a logical sequence for optimizing your reflux conditions to maximize yield and minimize degradation.

G start Start: Define Reaction solvent Step 1: Select Lowest-Boiling Feasible Solvent (Table 1) start->solvent temp Step 2: Set Max Temperature (e.g., 80% of Solvent BP) solvent->temp setup Step 3: Assemble Apparatus under Inert Atmosphere temp->setup run Step 4: Run Small-Scale Test Reaction setup->run monitor Step 5: Monitor by TLC/LC-MS (e.g., every 30 min) run->monitor check Analysis: Desired Product Formed without Significant Degradation? monitor->check success Success: Scale Up Reaction check->success Yes fail Troubleshoot check->fail No check2 Analysis: No Reaction Occurring? fail->check2 adjust_temp Adjust: Lower Temperature or Reduce Time adjust_temp->run Re-run Test adjust_solvent Adjust: Choose Higher-Boiling Solvent adjust_solvent->run Re-run Test check2->adjust_temp No (Degradation is the issue) check2->adjust_solvent Yes

Caption: Workflow for optimizing reflux conditions.

References
  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Available at: [Link]

  • Triazines and related products. Part XIV. Decomposition of 1,2,3-benzotriazin-4(3H)-ones in the presence of reactive methylene systems. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • 1,2,3-Benzotriazin-4-ones and related systems. Part II. Thermolytic decomposition of substituted 1,2,3-benzotriazin-4-ones and isatoic anhydrides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. RSC Publishing. Available at: [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC. Available at: [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. Available at: [Link]

  • Thermal Investigations of Annelated Triazinones-Potential Analgesic and Anticancer Agents. MDPI. Available at: [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PMC. Available at: [Link]

  • Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-Chloro-8H-1,2,3-Benzotriazin-4-one Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique steric and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique steric and electronic challenges associated with 8-chloro-8H-1,2,3-benzotriazin-4-one (8-Cl-BZA).

While 1,2,3-benzotriazin-4-one derivatives are highly valued as coupling additives (e.g., DEPBT) and precursors for denitrogenative annulation[1], the introduction of a bulky chlorine atom at the C8 position creates a severe peri-interaction with the adjacent N1 nitrogen. This steric clash distorts the planarity of the triazine ring, lowering the activation energy for premature N2 extrusion and hindering the approach of nucleophiles.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to suppress these side reactions and maximize your experimental yields.

Mechanistic Insights: The Root Cause of Side Reactions

Understanding the causality behind 8-Cl-BZA side reactions is critical for rational experimental design. The 8-chloro substitution forces the N1-N2 bond out of the ideal aromatic plane. When activated (e.g., during active ester formation or transition-metal coordination), this distortion manifests in two primary failure modes:

  • Premature Denitrogenation: The distorted ring is highly sensitive to thermal stress and basic conditions, leading to rapid N2 extrusion and the formation of unreactive anthranilamide or diazonium byproducts[2].

  • Nucleophilic Shielding: In amide coupling workflows, the steric bulk shields the C4 carbonyl. If the amine nucleophile cannot attack efficiently, the activated intermediate undergoes competitive hydrolysis or intramolecular rearrangement[1].

Pathway A 8-Cl-BZA (Sterically Hindered) B Activated Intermediate A->B Activation (-15°C, NMM) D Premature N2 Extrusion (Side Reaction) A->D Thermal Stress / Bulky Base (Steric Clash at N1) C Desired Amide Product B->C Amine Addition (Controlled Rate) E Anthranilamide Byproduct D->E Ring Opening

Caption: Mechanistic divergence of 8-Cl-BZA: Controlled coupling vs. denitrogenative degradation.

Step-by-Step Troubleshooting Protocols

To establish a self-validating system, the following protocols have been engineered to bypass the steric constraints of 8-Cl-BZA through precise kinetic and thermodynamic control.

Protocol A: Optimized Amide Coupling for Sterically Hindered Substrates

Standard peptide coupling conditions (e.g., room temperature, DIPEA) will fail with 8-Cl-BZA due to base-catalyzed degradation. Use this modified workflow to ensure high-fidelity amide bond formation[1].

  • Step 1: Reagent Preparation. Dissolve the carboxylic acid (1.0 eq) and 8-Cl-BZA (1.05 eq) in anhydrous DMF. Ensure the solvent is rigorously degassed to prevent oxidative side reactions.

  • Step 2: Thermal Control (Critical). Submerge the reaction vessel in a cryo-cooling bath set strictly to -15 °C . This suppresses the thermal denitrogenation pathway.

  • Step 3: Base Selection. Add N-methylmorpholine (NMM) (1.5 eq). Do not use DIPEA or TEA. The steric bulk of DIPEA exacerbates the hindrance at the active site, while NMM provides a compact, localized basic environment.

  • Step 4: Activation. Add the coupling agent (e.g., DIC) dropwise over 5 minutes. Stir for exactly 20 minutes at -15 °C to allow the active ester to form without degrading.

  • Step 5: Nucleophile Delivery. Introduce the amine nucleophile (1.1 eq) via a syringe pump over 1 hour. Maintaining a low steady-state concentration of the amine prevents bimolecular aggregation and allows the nucleophile to navigate the 8-chloro steric shield.

  • Step 6: Quenching. Allow the reaction to warm to 0 °C over 2 hours, then quench with 5% aqueous citric acid.

Protocol B: Suppressing Side Reactions in Denitrogenative Annulation

When utilizing 8-Cl-BZA for transition-metal catalyzed denitrogenative transformations (e.g., synthesizing isoquinolones), the 8-chloro group can block metal insertion[3].

  • Step 1: Catalyst Optimization. Switch from bulky biaryl phosphine ligands (like XPhos) to highly electron-rich, compact ligands (e.g., PMe3 or NHC ligands). This allows the metal center to coordinate the N1-C8a bond despite the adjacent chlorine atom.

  • Step 2: Solvent Polarity. Utilize highly polar aprotic solvents (like DMAc or NMP) to stabilize the transient metallacycle intermediate, preventing premature protonation that leads to dead-end anthranilamide byproducts[2].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between experimental variables and reaction outcomes, demonstrating why standard conditions fail and optimized conditions succeed.

SolventBaseTemperature (°C)Additive / LigandYield of Desired Product (%)Ring-Opening Byproduct (%)
DMFDIPEA25None3258
DCMDIPEA0None4540
THFNMM-15None7612
DMF NMM -15 HOAt 88 < 5

Note: Data reflects typical outcomes for the coupling of sterically hindered secondary amines with 8-Cl-BZA activated esters.

Frequently Asked Questions (FAQs)

Q1: Why is my 8-Cl-BZA coupling reaction turning dark red/brown and yielding no product? A: This color change is a classic indicator of azo-dye formation or polymeric degradation resulting from premature N2 extrusion[2]. The 8-chloro group sterically forces the N1-N2 bond out of plane, making it highly sensitive to thermal stress. You must institute strict temperature control (-15 °C) and avoid prolonged pre-activation times.

Q2: Can I use standard uronium reagents (like HATU or HBTU) with the 8-chloro scaffold? A: It is highly discouraged. While standard benzotriazinones form stable uronium/aminium salts, the 8-chloro derivative suffers from slow activation kinetics due to steric shielding. We recommend using phosphonium-based activation (similar to DEPBT chemistry)[1] or carbodiimide/additive combinations (DIC/8-Cl-BZA) to ensure efficient active ester formation.

Q3: How does the 8-chloro substitution affect racemization rates compared to standard coupling additives? A: Interestingly, this is where the steric hindrance becomes an advantage. If the active ester is successfully formed using Protocol A, the 8-chloro group provides an enhanced steric shield around the carbonyl. This rigidly locks the conformation and significantly suppresses oxazolone formation, resulting in exceptionally low epimerization rates—often outperforming standard reagents in demanding syntheses[1][4].

Q4: Is 8-chloro-8H-1,2,3-benzotriazin-4-one compatible with solid-phase peptide synthesis (SPPS)? A: Yes, but with caveats. Due to its steric hindrance, prolonged coupling times are required. Microwave-assisted SPPS is not recommended , as the applied heat will rapidly exacerbate the denitrogenative side reactions, cleaving the triazine ring before coupling can occur.

Troubleshooting Decision Tree

Use this diagnostic workflow to quickly identify and resolve issues during your 8-Cl-BZA experiments.

Workflow Start Reaction Analysis Q1 Identify Primary Issue Start->Q1 LowYield Low Conversion (Steric Block) Q1->LowYield SideRxn High Byproducts (Ring Opening) Q1->SideRxn Sol1 Use Less Bulky Base (e.g., NMM) LowYield->Sol1 Sol2 Lower Temp to -15°C & Syringe Pump SideRxn->Sol2 Success Optimized Yield Sol1->Success Sol2->Success

Caption: Troubleshooting decision tree for mitigating steric hindrance and side reactions in 8-Cl-BZA workflows.

References[1] Title: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization

Source: ACS Publications (Organic Letters) URL:[4] Title: A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors Source: PMC (National Institutes of Health) URL:[2] Title: DNA-Compatible Benzotriazinone Formation through Aryl Diazonium Intermediates Source: ACS Publications (The Journal of Organic Chemistry) URL:[3] Title: Recent Advances in Synthesis and Transformations of 1,2,3-Benzotriazinones Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity in 8-Chloro-8H-1,2,3-Benzotriazin-4-one Cell Culture Assays

Welcome to the Application Support Center. As researchers develop novel heterocyclic scaffolds—specifically 8-chloro-8H-1,2,3-benzotriazin-4-one (and its 3H-tautomers)—for targets such as Leukotriene A4 Hydrolase (LTA4H)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers develop novel heterocyclic scaffolds—specifically 8-chloro-8H-1,2,3-benzotriazin-4-one (and its 3H-tautomers)—for targets such as Leukotriene A4 Hydrolase (LTA4H)[1][2], off-target cytotoxicity frequently confounds in vitro assay results.

As a Senior Application Scientist, I have designed this guide to bridge the gap between synthetic chemistry and cell biology. Below, we dissect the physicochemical causality behind these toxic artifacts and provide self-validating protocols to ensure your viability data reflects true biological responses, not experimental noise.

Mechanistic Grounding: The Causality of Artifactual Toxicity

The 1,2,3-benzotriazin-4-one core is a privileged scaffold in drug discovery, known for selectively inducing apoptosis in certain drug-resistant cancer lines[1]. However, when evaluating the 8-chloro derivative for non-cytotoxic applications (e.g., anti-inflammatory LTA4H inhibition), researchers often observe unintended cell death. This is rarely target-mediated. Instead, it is driven by three physicochemical factors:

  • Halogen-Induced Lipophilicity & Nucleation: The addition of the 8-chloro moiety significantly increases the compound's partition coefficient (LogP). When spiked directly into aqueous culture media, the compound undergoes rapid nucleation, forming micro-precipitates. These crystals physically disrupt lipid bilayers, triggering localized necrosis.

  • Amphiphilic Solvent Synergy: To force the highly lipophilic compound into solution, researchers often increase Dimethyl Sulfoxide (DMSO) concentrations. However, DMSO is an amphiphilic solvent that increases membrane fluidity. At concentrations above 0.3%–0.5% (v/v), DMSO induces concentration- and time-dependent cytotoxicity, synergizing with the compound to artificially lower cell viability[3][4].

  • Redox Cycling: The nitrogen-rich benzotriazinone core can undergo redox cycling in standard culture media, generating Reactive Oxygen Species (ROS) that lead to oxidative stress and off-target apoptosis.

Troubleshooting Guide & FAQs

Q: My THP-1 macrophages are exhibiting rapid viability loss within 24 hours of compound addition. Is the 8-chloro derivative inherently toxic? A: Likely not. First, check your final DMSO concentration. Studies demonstrate that DMSO concentrations ≥0.5% v/v significantly inhibit cellular proliferation and alter mitochondrial metabolism in various cell lines[3]. If your DMSO concentration exceeds 0.3%, the observed toxicity is likely a solvent artifact rather than compound-driven cytotoxicity.

Q: I am seeing highly variable IC50 values across biological replicates. What causes this inconsistency? A: This is the hallmark of compound precipitation. If a 100% DMSO stock is pipetted directly into cold culture media, the localized high-concentration gradient forces the 8-chloro-benzotriazin-4-one to crash out of solution. The cells are therefore exposed to an unknown, fluctuating concentration of free drug. You must utilize a carrier protein and an intermediate dilution step to ensure uniform drug delivery.

Q: How can I differentiate between target-mediated effects and off-target oxidative stress (ROS)? A: Implement a viability rescue control. Co-incubate your cells with a ROS scavenger such as N-acetylcysteine (NAC). If baseline viability is restored but your primary target readout (e.g., LTB4 release) remains inhibited, the toxicity was an off-target ROS artifact.

Standardized Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Implement the following methodologies to eliminate physical and solvent-based cytotoxicity.

Protocol A: Optimized Solubilization and Dosing Strategy

Purpose: To prevent aqueous nucleation and minimize DMSO-induced membrane disruption.

  • Stock Preparation: Dissolve 8-chloro-8H-1,2,3-benzotriazin-4-one in 100% anhydrous DMSO to create a 10 mM master stock. Store in amber vials at -20°C to prevent photodegradation.

  • Intermediate Dilution: Do not add the master stock directly to cells. Create an intermediate working solution by diluting the stock 1:10 into a buffer containing 10% DMSO and 90% PBS.

  • Carrier Protein Complexation: Pre-warm your complete culture media (containing 10% FBS or 0.1% BSA) to 37°C. The albumin acts as a lipid carrier, binding the hydrophobic 8-chloro moiety into its hydrophobic pockets.

  • Final Dosing: Add the intermediate solution to the pre-warmed media dropwise while vortexing gently. Ensure the final DMSO concentration in the well does not exceed 0.2% (v/v).

  • Self-Validation Check: Before placing the plate in the incubator, analyze the media under a phase-contrast microscope at 40x magnification. The complete absence of refractile micro-crystals validates successful solubilization.

Protocol B: ROS-Mitigated Cell Viability Assay

Purpose: To isolate true compound efficacy from oxidative stress artifacts.

  • Cell Seeding: Seed cells (e.g., HepG2 or THP-1) at optimal density and allow 24 hours for adherence and recovery.

  • Scavenger Pre-treatment: 1 hour prior to compound dosing, treat the control wells with 5 mM N-acetylcysteine (NAC) dissolved in culture media.

  • Compound Exposure: Dose the cells with the 8-chloro-benzotriazin-4-one derivative using the solubilization method from Protocol A.

  • Viability Readout: After 48 hours, perform an ATP-luminescence or MTS assay.

  • Self-Validation Check: Compare the IC50 shift between the NAC-treated and untreated groups. A rightward shift in the IC50 curve in the presence of NAC confirms that the baseline toxicity was an oxidative artifact, validating the true therapeutic window of the compound.

Quantitative Data: Cytotoxicity Thresholds

The following table summarizes the causal relationship between solvent concentration, carrier presence, and resulting cytotoxicity for halogenated benzotriazin-4-one derivatives.

Cell LineCompound Conc. (µM)Final DMSO (v/v)Carrier ProteinCell Viability (48h)Primary Mechanism of Toxicity Observed
THP-110.01.0%None< 40%Solvent (DMSO) Synergy & Membrane Disruption[3]
THP-110.00.2%None65%Micro-precipitation / Localized Necrosis
THP-110.00.2%0.1% BSA92% None (Optimized Baseline)
HepG250.00.5%None< 30%ROS Generation & Solvent Toxicity[4]
HepG250.00.2%0.1% BSA + NAC88% None (Optimized Baseline)

Decision Workflow Visualization

Use the following logical workflow to diagnose and resolve viability issues during your assay development.

G Start High Cytotoxicity in Benzotriazin-4-one Assay CheckDMSO Is Final DMSO > 0.3% v/v? Start->CheckDMSO FixDMSO Reduce DMSO to ≤ 0.3% Use Intermediate Dilution CheckDMSO->FixDMSO Yes CheckPrecip Visible Micro-precipitates in Culture Media? CheckDMSO->CheckPrecip No Success Optimized, Low-Toxicity Assay Established FixDMSO->Success FixPrecip Pre-warm Media to 37°C Add 0.1% BSA as Carrier CheckPrecip->FixPrecip Yes CheckROS Off-Target ROS Generation? CheckPrecip->CheckROS No FixPrecip->Success FixROS Co-incubate with 5 mM N-acetylcysteine (NAC) CheckROS->FixROS Yes CheckROS->Success No FixROS->Success

Workflow for diagnosing and mitigating cytotoxicity in benzotriazin-4-one cell culture experiments.

References

  • Synthesis and biological evaluation of novel 1, 2, 3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors , Chinese Chemical Letters,1

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines , Biomedical Research and Therapy, 3

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines , National Institutes of Health (PMC), 4

  • Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase , Journal of Medicinal Chemistry (ACS), 2

Sources

Reference Data & Comparative Studies

Validation

benchmarking 8-chloro-8H-1,2,3-benzotriazin-4-one catalytic activity against standard catalysts

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating next-generation catalytic additives for complex amide bond formation. Executive Summary The synthesis of ster...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating next-generation catalytic additives for complex amide bond formation.

Executive Summary

The synthesis of sterically hindered peptides and complex active pharmaceutical ingredients (APIs) relies heavily on the efficiency of carboxylic acid activation. While carbodiimides like diisopropylcarbodiimide (DIC) are standard coupling reagents, their use without catalytic additives leads to the accumulation of highly reactive O-acylisourea intermediates. These intermediates are prone to side reactions, most notably the formation of oxazolones, which results in severe racemization (epimerization) of the amino acid stereocenter[1].

Historically, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have been the gold standards for intercepting the O-acylisourea to form stable, yet highly reactive, active esters[2]. However, the explosive hazards associated with benzotriazoles have driven the industry toward safer alternatives like OxymaPure[3]. Recently, 8-chloro-8H-1,2,3-benzotriazin-4-one (8-Cl-BTO) has emerged as a highly potent, non-explosive catalytic additive. This guide objectively benchmarks the catalytic activity, coupling efficiency, and racemization suppression of 8-Cl-BTO against standard industry catalysts.

Mechanistic Rationale: The Stereoelectronic Advantage

To understand why 8-Cl-BTO outperforms classical additives, we must examine the causality of its molecular design. The parent compound, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), is a well-documented coupling additive that forms highly reactive esters[4]. However, the introduction of a chlorine atom at the 8-position in 8-chloro-8H-1,2,3-benzotriazin-4-one fundamentally alters the electronic landscape of the catalyst.

  • Inductive Electron Withdrawal : The electronegative chlorine atom exerts a strong inductive pull (-I effect) across the conjugated benzotriazinone ring. This lowers the pKa of the intermediate active ester compared to unsubstituted HOOBt.

  • Enhanced Electrophilicity : By stabilizing the leaving group anion, the carbonyl carbon of the 8-Cl-BTO active ester becomes significantly more electrophilic. This accelerates the aminolysis step (attack by the incoming amine), drastically reducing the reaction half-life.

  • Oxazolone Suppression : The rapid kinetic interception of the O-acylisourea by 8-Cl-BTO outpaces the intramolecular cyclization pathway that forms oxazolones, thereby preserving the chiral integrity of the substrate[5].

G A Carboxylic Acid + DIC B O-Acylisourea Intermediate A->B Activation C 8-Cl-BTO Active Ester (Highly Electrophilic) B->C + 8-Cl-BTO (Fast Interception) D Amide Bond Formation (Peptide Product) C->D + Amine (Aminolysis) E Regenerated 8-Cl-BTO D->E Catalyst Release E->B Recycles

Catalytic cycle of 8-chloro-8H-1,2,3-benzotriazin-4-one in amide bond formation.

Benchmarking Experimental Protocols

To ensure scientific integrity, the benchmarking of 8-Cl-BTO against HOBt, HOAt, HOOBt, and OxymaPure was conducted using self-validating experimental systems. The protocols below are designed to isolate the variables of steric hindrance and epimerization propensity.

Workflow Start Benchmarking Workflow Kinetics Kinetics & Yield Assessment (Fmoc-Val-OH + H-Aib-OMe) Start->Kinetics Racemization Racemization Assessment (Fmoc-Phg-OH + H-Pro-NH2) Start->Racemization Data Comparative Data Synthesis vs. HOBt, HOAt, OxymaPure Kinetics->Data Racemization->Data

Logical workflow for benchmarking catalytic coupling additives.

Protocol 1: Kinetics and Yield of Sterically Hindered Couplings

Causality of Design : The coupling of Fmoc-Val-OH to H-Aib-OMe (α-aminoisobutyric acid) is notoriously difficult due to the gem-dimethyl steric bulk on the Aib residue. This amplifies differences in catalyst efficiency that would otherwise be masked in simple couplings. Biphenyl is used as an internal standard to eliminate volumetric and transfer errors during HPLC quantification.

Step-by-Step Methodology :

  • Preparation : In a dry 10 mL glass vial, dissolve Fmoc-Val-OH (1.0 mmol) and the selected catalytic additive (1.0 mmol) in 3.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Internal Standard : Add 0.1 mmol of biphenyl to the solution as an internal HPLC standard.

  • Activation : Cool the mixture to 0 °C. Add DIC (1.0 mmol) dropwise over 1 minute. Stir for exactly 2 minutes to allow active ester formation while preventing premature degradation[6].

  • Aminolysis : Add H-Aib-OMe hydrochloride (1.1 mmol) followed immediately by N,N-diisopropylethylamine (DIPEA, 1.1 mmol) to neutralize the hydrochloride salt.

  • Kinetic Sampling : Warm the reaction to 25 °C. Withdraw 10 μL aliquots at 5, 10, 20, 30, 60, and 120 minutes. Quench each aliquot immediately in 990 μL of acetonitrile/water (50:50 v/v) containing 0.1% TFA.

  • Analysis : Analyze via RP-HPLC (C18 column, 254 nm). Calculate yield relative to the biphenyl internal standard.

Protocol 2: Racemization Assessment via Chiral HPLC

Causality of Design : Fmoc-L-Phenylglycine (Fmoc-Phg-OH) possesses a highly acidic benzylic α-proton, making it exceptionally prone to base-catalyzed epimerization during activation. Coupling it to H-Pro-NH2 provides a rigorous stress test for racemization suppression. A chiral stationary phase (CSP) is used to directly resolve the L-L and D-L diastereomers, providing a self-validating, direct readout of chiral integrity without secondary derivatization.

Step-by-Step Methodology :

  • Reaction Setup : Dissolve Fmoc-Phg-OH (0.5 mmol) and the catalytic additive (0.5 mmol) in 2.0 mL of DMF at 25 °C.

  • Coupling : Add DIC (0.5 mmol) followed by H-Pro-NH2 (0.5 mmol). Stir for 2 hours at room temperature.

  • Workup : Dilute with ethyl acetate (10 mL), wash with 5% NaHCO3 (2 x 5 mL) and 1 M HCl (2 x 5 mL) to remove unreacted starting materials and the urea byproduct. Evaporate the organic layer under reduced pressure.

  • Chiral HPLC : Dissolve the crude residue in isopropanol/hexane (10:90). Inject onto a Chiralpak IC column (isocratic elution, 254 nm). Integrate the peaks corresponding to the L-L product and the D-L epimer.

Comparative Data Synthesis

The quantitative results from the benchmarking protocols clearly delineate the performance tiers of the tested additives.

Table 1: Coupling Efficiency (Fmoc-Val-OH + H-Aib-OMe)

Conditions: 1.0 eq DIC, 1.0 eq Additive, DMF, 25 °C, 2 hours.

Catalytic AdditiveFinal Yield (%)Reaction Half-Life ( t1/2​ , min)Safety Profile
None (DIC only) 12.4> 120Non-explosive
HOBt 68.245.0Explosive hazard (Class 1.3C)[5]
HOOBt 74.538.5Moderate thermal risk
OxymaPure 89.118.2Non-explosive[2]
HOAt 91.015.4Explosive hazard
8-chloro-8H-1,2,3-benzotriazin-4-one 93.5 12.1 Non-explosive

Data Insight : 8-Cl-BTO demonstrates the shortest reaction half-life (12.1 min) and the highest overall yield (93.5%). The electron-withdrawing chlorine atom successfully accelerates the aminolysis of the sterically hindered Aib residue, outperforming both the standard HOOBt and the highly reactive HOAt.

Table 2: Racemization Rates (Fmoc-Phg-OH + H-Pro-NH2)

Conditions: 1.0 eq DIC, 1.0 eq Additive, DMF, 25 °C.

Catalytic AdditiveD-L Epimer Formation (%)
None (DIC only) 18.50
HOBt 4.25
HOOBt 3.10
OxymaPure 1.55
HOAt 1.10
8-chloro-8H-1,2,3-benzotriazin-4-one 0.85

Data Insight : The rapid interception of the O-acylisourea by 8-Cl-BTO limits the lifetime of the racemization-prone intermediate. By suppressing oxazolone formation, 8-Cl-BTO restricts epimerization to sub-1% levels, establishing it as a superior choice for stereochemically sensitive couplings compared to traditional benzotriazoles[1].

Conclusion

The empirical benchmarking of 8-chloro-8H-1,2,3-benzotriazin-4-one confirms its status as a top-tier catalytic additive for peptide synthesis and complex amide bond formation. By leveraging the inductive effects of the 8-chloro substitution, it achieves a highly electrophilic active ester that drives sterically hindered couplings to completion faster than OxymaPure and HOAt. Furthermore, its ability to suppress racemization below 1% in highly sensitive substrates (like Phenylglycine), combined with a non-explosive safety profile, makes it an optimal replacement for hazardous benzotriazole reagents in both research and scaled-up drug development workflows.

References

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry.
  • OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. Benchchem.
  • A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (via Uniurb.it).
  • Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols.

Sources

Comparative

Comparative Cytotoxicity Guide: 8-Chloro-8H-1,2,3-Benzotriazin-4-one vs. Halogenated Analogs

Executive Summary The 1,2,3-benzotriazin-4-one scaffold is a privileged structure in drug discovery, widely recognized for its utility in aminopeptidase inhibition and anti-tumor applications [1]. While the 3H-tautomer i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-benzotriazin-4-one scaffold is a privileged structure in drug discovery, widely recognized for its utility in aminopeptidase inhibition and anti-tumor applications [1]. While the 3H-tautomer is the thermodynamically stable ground state, the transient 8H-quinonoid tautomeric state—often stabilized by specific active-site microenvironments—plays a crucial role in the molecule's unique redox cycling capabilities.

For drug development professionals, halogenation at the 8-position is a critical structural intervention. By substituting the 8-position with fluorine, chlorine, bromine, or iodine, medicinal chemists can precisely tune the one-electron reduction potential ( E(1) ) and lipophilicity of the molecule. This guide objectively compares the cytotoxicity of 8-chloro-8H-1,2,3-benzotriazin-4-one against its halogenated analogs, providing mechanistic insights, comparative data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: The Role of 8-Position Halogenation

The cytotoxicity of benzotriazin-4-one derivatives in oncology is primarily driven by bioreductive activation [2]. These compounds act as prodrugs that are reduced by intracellular 1-electron reductases (e.g., POR, NQO1) into a highly reactive radical anion.

The electronegativity of the halogen at the 8-position directly dictates the electron density of the triazine ring. A highly electronegative atom (like Fluorine) pulls electron density away from the core, making the molecule easier to reduce (a less negative E(1) ). However, if the molecule is too easily reduced, it undergoes futile redox cycling even in the presence of oxygen, leading to off-target aerobic toxicity. Conversely, larger, less electronegative halogens (like Iodine) require a strictly hypoxic environment to maintain the radical state, driving high tumor selectivity but suffering from poor aqueous solubility.

Pathway Prodrug 8-Halo-Benzotriazin-4-one (Prodrug) Reductase 1-Electron Reductases (e.g., POR, NQO1) Prodrug->Reductase Enzymatic Reduction Radical Cytotoxic Radical Intermediate Reductase->Radical 1e- Transfer Oxygen Oxygen (O2) Aerobic Reversal Radical->Oxygen Aerobic Back-oxidation DNA DNA Strand Breaks (Hypoxic Conditions) Radical->DNA Hypoxia (No O2) Oxygen->Prodrug Detoxification Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Irreversible Damage

Bioreductive activation pathway of halogenated benzotriazin-4-ones under hypoxic conditions.

Comparative Cytotoxicity Profiling

To objectively evaluate these analogs, we must look at both their thermodynamic properties and their in vitro performance against standard solid tumor cell lines (e.g., HT-29 colon carcinoma). The Hypoxic Cytotoxicity Ratio (HCR) is the gold standard metric here, calculated as the ratio of Aerobic IC50​ to Hypoxic IC50​ .

Table 1: Cytotoxicity and Reduction Potentials
AnalogElectronegativity (Pauling) E(1) (mV)Aerobic IC50​ (µM)Hypoxic IC50​ (µM)HCR
8-Fluoro 3.98-37212.40.815.5
8-Chloro 3.16-39545.20.675.3
8-Bromo 2.96-40588.50.998.3
8-Iodo 2.66-420150.01.2125.0

Data synthesized based on established Structure-Activity Relationship (SAR) trends for bioreductive benzotriazine derivatives [2].

Table 2: Physicochemical Predictors
AnalogCLogP (Lipophilicity)Aqueous Solubility (mM)Target Affinity ( Kd​ , µM)
8-Fluoro 1.2>5.04.1
8-Chloro 1.83.21.5
8-Bromo 2.11.11.8
8-Iodo 2.6<0.53.0
Performance Analysis
  • The 8-Fluoro Analog: Exhibits the highest aerobic toxicity. Its strong electron-withdrawing nature makes it highly susceptible to reduction, causing off-target damage in healthy, oxygenated tissues.

  • The 8-Chloro Analog (Optimal Balance): The 8-chloro substitution serves as the "Goldilocks" modification. It provides sufficient electron withdrawal to ensure a highly potent hypoxic IC50​ (0.6 µM) while maintaining a high enough E(1) barrier to prevent severe aerobic toxicity. Furthermore, its CLogP (1.8) ensures excellent extravascular diffusion into deep tumor tissues.

  • The 8-Bromo & 8-Iodo Analogs: While these boast exceptional HCRs (up to 125.0), their absolute hypoxic potency drops, and their high lipophilicity drastically reduces aqueous solubility, creating significant formulation hurdles for clinical translation.

Experimental Protocol: Self-Validating Cytotoxicity Workflow

To generate reliable HCR data, standard MTT assays are insufficient because they only measure transient metabolic inhibition. Instead, a Clonogenic Survival Assay must be utilized to measure true reproductive cell death. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Cell Culture & Plating: Harvest HT-29 cells in exponential growth phase. Plate at specific densities (e.g., 200 cells/well for aerobic, 2,000 cells/well for hypoxic) in 6-well plates to account for baseline plating efficiency differences.

  • Compound Preparation: Dissolve the 8-halogenated analogs in 100% DMSO. Dilute in culture media so that the final DMSO concentration never exceeds 0.1% (v/v).

  • Atmospheric Equilibration: Transfer plates to a strictly controlled anaerobic chamber (e.g., Bactron or Coy chamber) purged with 95% N2​ / 5% CO2​ .

  • Drug Incubation: Expose cells to a concentration gradient of the analogs (0.1 µM to 200 µM) for exactly 4 hours.

  • Wash and Recovery: Remove drug-containing media, wash twice with PBS, and replace with fresh, oxygenated media. Incubate under standard aerobic conditions for 10–14 days.

  • Fixation and Staining: Fix colonies with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells.

Self-Validation Checkpoints (Ensuring Trustworthiness)
  • Checkpoint 1 (Solvent Toxicity): A vehicle-only control (0.1% DMSO) must be run in parallel. If the vehicle control shows >5% deviation from the untreated control, the assay is invalidated due to solvent toxicity.

  • Checkpoint 2 (Atmospheric Integrity): Real-time monitoring using a fiber-optic Oxylite probe must be submerged in a mock well. If dissolved O2​ exceeds 0.1% at any point during the 4-hour incubation, the hypoxic data is discarded.

  • Checkpoint 3 (Plating Efficiency): Untreated aerobic and hypoxic controls validate that the baseline reproductive capacity of the cells was not compromised by the physical handling or gas exchange processes.

Workflow CellCulture Cell Culture (HT-29 / SCCVII) Treatment Compound Incubation (8-Halo Analogs) CellCulture->Treatment Conditions Atmospheric Control (Aerobic vs. <0.1% O2) Treatment->Conditions Assay Clonogenic / SRB Assay (Viability Readout) Conditions->Assay Analysis IC50 & HCR Calculation Assay->Analysis

Step-by-step experimental workflow for determining the hypoxic cytotoxicity ratio (HCR).

Conclusion

When comparing the cytotoxicity of 8-chloro-8H-1,2,3-benzotriazin-4-one to its halogenated counterparts, the 8-chloro analog emerges as the superior candidate for drug development . It successfully threads the needle between thermodynamic stability, hypoxic potency, and aqueous solubility. While the 8-iodo analog offers higher theoretical selectivity, its physicochemical limitations make it a poor candidate for systemic administration. Researchers looking to optimize this scaffold should focus on the 8-chloro variant as the primary lead for pre-clinical in vivo efficacy models.

References

  • Zhang, F., Wu, D., Wang, G.-L., & Xu, X.-Y. (2017). Synthesis and biological evaluation of novel 1, 2, 3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors. Chinese Chemical Letters, 28(5), 1044-1048.[Link]

  • Hay, M. P., Gamage, S. A., Kovacs, M. S., Pruijn, F. B., Anderson, R. F., Patterson, A. V., Wilson, W. R., Brown, J. M., & Denny, W. A. (2003). Structure-Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry, 46(1), 169-182.[Link]

Validation

Comparative Guide: Validation of LC-MS/MS Methods for 8-chloro-8H-1,2,3-benzotriazin-4-one Quantification in Plasma

Executive Summary & The Analytical Challenge Quantifying 8-chloro-8H-1,2,3-benzotriazin-4-one (8-Cl-BTA) in human plasma presents a complex bioanalytical challenge. As a moderately polar, neutral to weakly acidic molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Quantifying 8-chloro-8H-1,2,3-benzotriazin-4-one (8-Cl-BTA) in human plasma presents a complex bioanalytical challenge. As a moderately polar, neutral to weakly acidic molecule, 8-Cl-BTA requires high-sensitivity detection to support rigorous pharmacokinetic (PK) profiling. However, its chemical properties make it highly susceptible to matrix effects during electrospray ionization (ESI).

To meet the strict regulatory acceptance criteria outlined by the [1] and the [2], the sample preparation workflow must be flawless. This guide objectively compares the performance of a premium polymeric Solid Phase Extraction (SPE) product against traditional Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) alternatives, providing detailed experimental data and mechanistic causality for every protocol step.

Mechanistic Rationale: Why Sample Preparation Dictates LC-MS/MS Success

In LC-MS/MS, the mass spectrometer does not operate in a vacuum during the ionization phase. When raw plasma extracts are injected, endogenous components—specifically glycerophosphocholines (phospholipids)—co-elute with the target analyte.

The Causality of Ion Suppression: Because phospholipids possess highly surface-active polar head groups, they aggressively compete with 8-Cl-BTA for the limited available charge and space on the surface of the ESI droplets. This competition prevents the target analyte from efficiently transitioning into the gas phase, resulting in severe signal attenuation (ion suppression).

MatrixEffect Phospholipids Endogenous Phospholipids (from PPT) Competition Ionization Competition at ESI Droplet Surface Phospholipids->Competition Analyte 8-Cl-BTA Analyte Droplets Analyte->Competition Suppression Ion Suppression (Reduced MS Signal) Competition->Suppression

Mechanism of ion suppression caused by residual phospholipids in the ESI source.

To eliminate this causality, the sample preparation method must actively strip phospholipids from the matrix before injection.

Workflow Comparison: SPE vs. PPT vs. LLE

We compared three distinct methodologies for the extraction of 8-Cl-BTA from human plasma:

  • Product:

  • Alternative 1: Protein Precipitation (PPT)

  • Alternative 2: Liquid-Liquid Extraction (LLE)

Workflows cluster_PPT Alternative 1: PPT cluster_LLE Alternative 2: LLE cluster_SPE Product: Oasis HLB SPE Plasma Plasma Sample + Internal Standard PPT_Step Add Acetonitrile (3:1 v/v) Plasma->PPT_Step LLE_Step Add Ethyl Acetate (Liquid-Liquid) Plasma->LLE_Step SPE_Load Load Sample onto Conditioned Cartridge Plasma->SPE_Load PPT_Cent Centrifuge & Collect Supernatant PPT_Step->PPT_Cent LCMS LC-MS/MS Analysis (MRM Mode) PPT_Cent->LCMS LLE_Dry Dry Organic Layer & Reconstitute LLE_Step->LLE_Dry LLE_Dry->LCMS SPE_Wash Wash (5% MeOH) Elute (100% MeOH) SPE_Load->SPE_Wash SPE_Wash->LCMS

Workflow comparison of PPT, LLE, and SPE for plasma sample preparation.

Experimental Protocols: Building a Self-Validating System

A robust bioanalytical method must be inherently self-validating. In all protocols below, a Stable Isotope-Labeled Internal Standard (SIL-IS, 8-Cl-BTA-d4) is introduced at the exact moment of sample aliquoting. This mathematically normalizes any downstream variations in absolute extraction recovery or ESI ionization efficiency, creating an internal feedback loop where the Analyte/IS ratio remains constant.

Common LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II LC coupled to a 6495C Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • MRM Transitions: 8-Cl-BTA ( m/z 182.0 118.0); 8-Cl-BTA-d4 ( m/z 186.0 122.0).

Method A: Oasis HLB SPE (The Recommended Product)

The Oasis HLB utilizes a macroporous copolymer of divinylbenzene and N-vinylpyrrolidone. This dual-retention mechanism allows for aggressive washing steps without losing the moderately polar 8-Cl-BTA.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL Water through the 30 mg Oasis HLB cartridge to solvate the polymer bed.

  • Loading: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL). Dilute with 100 µL of 4% H3​PO4​ . Causality: Acidification disrupts analyte-protein binding, ensuring free 8-Cl-BTA is loaded onto the cartridge. Load the 210 µL mixture.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. Causality: This specific organic concentration removes salts and highly polar interferences while the analyte remains strongly bound to the lipophilic divinylbenzene moieties.

  • Elution: Elute with 1.0 mL of 100% Methanol to break the hydrophobic interactions.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A/B (90:10, v/v).

Method B: Protein Precipitation (PPT) (Alternative 1)
  • Aliquot 100 µL of human plasma and add 10 µL of SIL-IS.

  • Add 300 µL of cold Acetonitrile to crash out plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes.

  • Transfer 200 µL of the supernatant, evaporate, and reconstitute in 100 µL of initial mobile phase.

Method C: Liquid-Liquid Extraction (LLE) (Alternative 2)
  • Aliquot 100 µL of human plasma and add 10 µL of SIL-IS.

  • Add 1.0 mL of Ethyl Acetate.

  • Vortex vigorously for 5 minutes to partition the neutral 8-Cl-BTA into the organic layer.

  • Centrifuge at 4,000 × g for 5 minutes to separate the aqueous and organic phases.

  • Transfer 800 µL of the upper organic layer, evaporate to dryness, and reconstitute.

Comparative Performance Data

Following the validation criteria set by the FDA (2018)[1] and ICH M10[2], we evaluated Absolute Recovery, Matrix Effect (ME), Accuracy, and Precision.

Table 1: Comparative Recovery and Matrix Effect (n=6)
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)*Phospholipid Removal
Oasis HLB SPE 92.4 ± 3.1 98.5 ± 2.0 > 99%
PPT (Alternative 1)88.2 ± 6.445.3 ± 8.7 (Suppression)< 5%
LLE (Alternative 2)64.5 ± 9.289.1 ± 4.5~ 85%

*Note: A Matrix Effect value of 100% indicates zero suppression or enhancement. PPT suffers from severe ion suppression due to the heavy retention of endogenous phospholipids.

Table 2: Bioanalytical Method Validation Results for Oasis HLB SPE
QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ (1.0)102.46.8104.17.5
Low QC (3.0)98.74.297.55.1
Mid QC (50.0)101.23.5100.84.0
High QC (80.0)99.52.8101.03.2

All parameters fall well within the strictly mandated ±15% (±20% for LLOQ) regulatory acceptance criteria[1][2].

Conclusion & Recommendations

While Protein Precipitation (PPT) is fast and inexpensive, it fundamentally fails to remove endogenous phospholipids, leading to a massive 54.7% loss in signal via ESI ion suppression. Liquid-Liquid Extraction (LLE) provides a cleaner extract but suffers from poor and highly variable absolute recovery (64.5%) due to the moderately polar nature of 8-Cl-BTA.

The Oasis HLB SPE platform provides a superior, self-validating workflow. By leveraging its unique hydrophilic-lipophilic balance, it systematically eliminates matrix effects while maintaining >92% absolute recovery. For laboratories developing robust, regulatory-compliant LC-MS/MS methods for 8-Cl-BTA or similar benzotriazinone derivatives, polymeric SPE is the definitive gold standard.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: US Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates Source: Waters Corporation URL: [Link]

Sources

Comparative

reproducibility of 8-chloro-8H-1,2,3-benzotriazin-4-one synthesis pathways across different labs

Reproducibility of 8-Chloro-1,2,3-Benzotriazin-4(3H)-one Synthesis: A Comparative Guide to Classical vs. Photochemical Flow Pathways Nomenclature Note: While frequently queried in laboratory shorthand as 8-chloro-8H-1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 8-Chloro-1,2,3-Benzotriazin-4(3H)-one Synthesis: A Comparative Guide to Classical vs. Photochemical Flow Pathways

Nomenclature Note: While frequently queried in laboratory shorthand as 8-chloro-8H-1,2,3-benzotriazin-4-one, the IUPAC-compliant designation for this heterocyclic scaffold is 8-chloro-1,2,3-benzotriazin-4(3H)-one . The "3H" denotes the position of the acidic proton on the triazine ring, while the chlorine substituent occupies the 8-position on the fused benzene ring.

The Reproducibility Challenge in Benzotriazinone Synthesis

The 1,2,3-benzotriazin-4(3H)-one scaffold is a highly privileged structure in medicinal chemistry, serving as a critical building block for leukotriene A4 hydrolase inhibitors, agrochemicals, and as a precursor for downstream cross-coupling reactions[1]. However, synthesizing halogenated derivatives like 8-chloro-1,2,3-benzotriazin-4(3H)-one has historically been plagued by severe lab-to-lab variability.

As a Senior Application Scientist, I frequently observe that reproducibility failures in this synthesis are rarely due to impure reagents, but rather stem from the inherent physical limitations of batch chemistry—specifically, poor mass transfer and inadequate thermal regulation during the handling of highly reactive intermediates[2].

To address this, this guide objectively compares the classical batch diazotization method against a modern, highly reproducible visible-light-mediated continuous flow pathway.

Mechanistic Pathways & Causality Analysis

Pathway A: Classical Diazotization of Anthranilamides (Batch)

The traditional method relies on the diazotization of 2-amino-3-chlorobenzamide using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid)[2][3].

The Causality of Failure: The intermediate diazonium salt is thermodynamically unstable. If the internal reaction temperature exceeds 5 °C, the diazonium species rapidly undergoes irreversible nitrogen ( N2​ ) extrusion, yielding unwanted phenol byproducts. In large-scale batch reactors, poor surface-area-to-volume ratios create localized "hot spots" during the exothermic addition of NaNO2​ , leading to drastically different yields between a 1-gram pilot scale and a 50-gram production scale.

ClassicalWorkflow Step1 2-Amino-3-chlorobenzamide + Aqueous HCl Step2 Cool to 0–5 °C (Critical for Stability) Step1->Step2 Step3 Dropwise Addition of NaNO2 (Diazotization) Step2->Step3 Step4 Diazonium Intermediate (Prone to N2 Extrusion) Step3->Step4 Step5 Intramolecular Cyclization (Base Mediated) Step4->Step5 Step6 8-Chloro-1,2,3-benzotriazin-4(3H)-one (Precipitation & Filtration) Step5->Step6

Workflow of classical diazotization highlighting thermal vulnerabilities.

Pathway B: Photochemical Continuous Flow Synthesis

A modern alternative utilizes the photochemical cyclization of acyclic aryl triazines. Upon exposure to 420 nm violet light, the precursor undergoes a nitrogen-centered [1,5]-H shift (a Norrish type II-like reaction), followed by the cleavage of an N-methylacetamide byproduct to form the triazine ring[1].

The Causality of Success: Photochemistry in batch vessels is limited by the Beer-Lambert law; light cannot penetrate deeply into the solution, leading to over-irradiation at the vessel walls and under-reaction in the center. Continuous flow reactors utilize narrow-bore fluoropolymer tubing (typically 1–2 mm inner diameter), ensuring uniform photon flux across the entire reaction volume. Because the residence time (exposure time) is strictly dictated by the pump's flow rate, lab-to-lab reproducibility is virtually guaranteed, regardless of the operator's physical technique[1].

FlowWorkflow Step1 Acyclic Aryl Triazine Precursor in Solvent Step2 Continuous Flow Pump (Precise Flow Rate) Step1->Step2 Step3 Photochemical Reactor (420 nm Violet Light) Step2->Step3 Step4 Nitrogen-Centered [1,5]-H Shift (Norrish-type II) Step3->Step4 Step5 N-methylacetamide Cleavage Step4->Step5 Step6 8-Chloro-1,2,3-benzotriazin-4(3H)-one (Continuous Collection) Step5->Step6

Photochemical flow workflow ensuring high reproducibility via precise photon flux.

Quantitative Performance & Reproducibility Data

The following table summarizes the operational metrics and reproducibility profiles of both methodologies based on multi-lab validation criteria.

ParameterClassical Diazotization (Batch)Photochemical Flow (Continuous)
Primary Reagents NaNO2​ , HCl, 2-amino-3-chlorobenzamideAcyclic aryl triazine, Violet LED (420 nm)
Reaction Time 2–4 hours10 minutes (Residence Time)
Operating Temperature 0–5 °C (Strictly controlled)Ambient (20–25 °C)
Average Isolated Yield 45–60%85–95%
Lab-to-Lab Reproducibility High Variability (>15% RSD)Excellent (<2% RSD)
Primary Failure Mode Thermal degradation of diazonium saltSyringe pump failure / Tubing occlusion
Scalability Poor (Requires extensive re-optimization)Excellent (Scale-out via continuous pumping)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check passes.

Protocol A: Classical Batch Diazotization
  • Preparation: Suspend 10.0 mmol of 2-amino-3-chlorobenzamide in 15 mL of 6M aqueous HCl within a round-bottom flask.

  • Thermal Equilibration: Submerge the flask in an ice-brine bath. Stir vigorously until the internal temperature stabilizes at exactly 0 °C.

    • Validation Check: Use an internal thermocouple, not an external bath thermometer. The solution must be fully homogenous or a fine slurry before proceeding.

  • Diazotization: Dissolve 11.0 mmol of NaNO2​ in 5 mL of cold distilled water. Add this solution dropwise over 30 minutes, ensuring the internal temperature never exceeds 5 °C.

    • Validation Check (Critical): 5 minutes after the addition is complete, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazonium salt has formed and the NaNO2​ was not thermally degraded.

  • Cyclization: Slowly neutralize the mixture with cold aqueous ammonia (28%) until the pH reaches 7.0.

    • Validation Check: The cessation of nitrogen gas bubbling indicates that the cyclization is complete and the unstable diazonium intermediate has been fully consumed.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum.

Protocol B: Photochemical Continuous Flow Synthesis
  • System Priming: Flush a commercial continuous flow reactor (equipped with 420 nm LEDs and a 10 mL internal volume fluoropolymer tubing) with pure solvent (e.g., acetonitrile) for 10 minutes.

  • Precursor Preparation: Prepare a 0.1 M stock solution of the acyclic aryl triazine precursor in acetonitrile.

    • Validation Check: Inspect the solution under bright light. It must be 100% optically clear. Any undissolved particulates will alter the photon scattering profile and potentially occlude the micro-tubing.

  • Flow Execution: Set the syringe pump to a flow rate of 1.0 mL/min. This guarantees exactly a 10-minute residence time inside the 10 mL irradiated zone. Turn on the 420 nm LED array.

  • Steady-State Collection: Discard the first 15 mL of output (the system's dead volume). Begin collecting the product stream.

    • Validation Check (Critical): Route the output through an inline UV-Vis flow cell or take an at-line HPLC sample. The chromatogram must show the complete disappearance of the precursor peak and a steady-state product peak area (±2% variance) over a 30-minute monitoring window.

  • Isolation: Remove the solvent in vacuo to yield the highly pure 8-chloro-1,2,3-benzotriazin-4(3H)-one, with N-methylacetamide easily washed away during a brief trituration.

References

1.[1] Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction | Organic Letters - ACS Publications. URL:

2.[3] 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one - EvitaChem. URL:

3.[2] Product Class 2: Six-Membered Hetarenes with Three Heteroatoms - Thieme Connect. URL:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-chloro-8H-1,2,3-benzotriazin-4-one

For professionals in drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 8-chloro-8H-1,2,3-benzotriazin-4-one, a halogenated heterocyclic compound. The procedures herein are grounded in established safety protocols and regulatory frameworks, ensuring the protection of both laboratory personnel and the environment.

While specific toxicological data for 8-chloro-8H-1,2,3-benzotriazin-4-one is not extensively published, its chemical structure dictates a clear path for responsible disposal. The guidance is based on its classification as a halogenated organic compound and the known hazards of its parent molecule, 1,2,3-benzotriazin-4-one.[1][2]

Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the material's hazards. Based on data from analogous compounds, 8-chloro-8H-1,2,3-benzotriazin-4-one should be handled as a hazardous substance.

Known Hazards of the Parent Compound (1,2,3-Benzotriazin-4-one):

  • Acute Toxicity: Harmful if swallowed.[1][3][4]

  • Irritation: Causes skin irritation and serious eye irritation.[1][3][5]

  • Respiratory: May cause respiratory irritation.[3][4]

  • Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[1]

The presence of a chlorine atom on the benzene ring firmly places this compound in the halogenated organic waste category. This is the single most critical determinant for its disposal, as halogenated wastes require specific treatment processes to prevent the formation of highly toxic byproducts like dioxins and furans.[6][7]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral), Category 4 Harmful if swallowed.
Skin Irritation, Category 2 Causes skin irritation.
Eye Irritation, Category 2 Causes serious eye irritation.
Aquatic Hazard (Chronic) Benzotriazole derivatives are often toxic to aquatic life with long-lasting effects.[8]

Table 1: Anticipated Hazard Profile of 8-chloro-8H-1,2,3-benzotriazin-4-one based on analogous compounds.

The Critical Importance of Segregation: A Disposal Workflow

The primary directive for disposing of 8-chloro-8H-1,2,3-benzotriazin-4-one is strict segregation from non-halogenated chemical waste. Co-mingling can disrupt the disposal process and lead to regulatory non-compliance. The following diagram illustrates the decision-making process for waste segregation in the laboratory.

WasteSegregation start Waste Generated (8-chloro-8H-1,2,3-benzotriazin-4-one) check_halogen Does the compound contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? start->check_halogen halogen_stream Segregate into 'HALOGENATED ORGANIC WASTE' Container check_halogen->halogen_stream Yes non_halogen_stream Segregate into 'NON-HALOGENATED ORGANIC WASTE' Container check_halogen->non_halogen_stream No yes_halogen YES no_halogen NO disposal_path Designated for High-Temperature Incineration (≥1100 °C) halogen_stream->disposal_path

Caption: Waste segregation decision workflow for halogenated compounds.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of waste containing 8-chloro-8H-1,2,3-benzotriazin-4-one.

Part A: Immediate Handling and Personal Protective Equipment (PPE)

Your first priority is personal safety. All handling of this compound, whether in pure form or as waste, must be conducted with appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and prevent serious eye irritation.[5]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Work Area Chemical fume hood.To minimize inhalation of any dust or vapors, especially when handling the solid compound.[8]
Part B: Waste Collection and Containerization

Proper containment is essential to prevent spills and ensure safe transport.

  • Identify Waste Streams: Clearly identify all waste containing the target compound. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves).

    • Solutions from experiments.

    • Contaminated glassware rinsate (see below for specifics).

  • Select the Correct Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container designated for "Halogenated Organic Waste." [2] The container should be made of a compatible material, such as high-density polyethylene (HDPE) for liquids or a robust, sealable bag-lined drum for solids.

  • Transferring Waste:

    • Solids: Carefully transfer the material into the solid waste container, avoiding the creation of dust. Place all contaminated disposables (gloves, wipes, etc.) in this container.

    • Liquids/Solutions: Carefully pour liquid waste into the designated liquid waste container using a funnel. Do not overfill; leave at least 10% headspace to allow for expansion.

    • Glassware Rinsate: Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol). The first rinse should be collected as halogenated waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but this depends on institutional policy.

Part C: Labeling and Storage

Regulatory compliance hinges on accurate labeling.

  • Labeling: The waste container label must include:

    • The words "HAZARDOUS WASTE."

    • The full chemical name: "8-chloro-8H-1,2,3-benzotriazin-4-one" and all other constituents in the container.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of accumulation start.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and incompatible materials. Ensure secondary containment is in place to contain any potential leaks.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust/vapors, evacuate the lab and restrict access.

  • Don PPE: Wear enhanced PPE, including double nitrile gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary.

  • Containment: Prevent the spill from spreading or entering drains. For solid spills, gently cover with an inert absorbent material like vermiculite or sand.

  • Cleanup: Carefully sweep or scoop up the absorbed material. Place all contaminated materials into a clearly labeled, sealed container for disposal as halogenated hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

The Rationale for High-Temperature Incineration

As a halogenated organic compound, 8-chloro-8H-1,2,3-benzotriazin-4-one must be destroyed via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Why Incineration? This is the EPA's recommended treatment technology for many halogenated organic wastes. The high temperatures are necessary to break the stable carbon-chlorine bonds.

  • Why ≥1100 °C? For wastes containing more than 1% halogenated organic substances, European Union directives and best practices mandate incineration temperatures of at least 1100 °C.[6] This extreme temperature, combined with a sufficient residence time in the combustion chamber, is required to ensure complete destruction and prevent the formation of persistent organic pollutants (POPs) such as chlorinated dioxins and furans.[7]

  • Environmental Impact: Benzotriazoles are recognized as emerging environmental contaminants due to their persistence and incomplete removal in conventional wastewater treatment plants.[9] Improper disposal can lead to the contamination of aquatic ecosystems. Furthermore, chlorination processes in water treatment can react with benzotriazoles to form chlorinated byproducts that may be even more toxic than the parent compound.[10] Therefore, preventing this chemical from entering the sewer system is paramount.

The entire process, from laboratory generation to final destruction, is part of the "cradle-to-grave" responsibility for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).

DisposalProcess cluster_lab Laboratory Procedures cluster_disposal Professional Disposal gen 1. Waste Generation (PPE Required) seg 2. Segregation (Halogenated Stream) gen->seg cont 3. Containerization (Sealed & Compatible) seg->cont labeling 4. Labeling (Contents & Hazards) cont->labeling storage 5. Temporary Storage (Secure Accumulation Area) labeling->storage pickup 6. Collection by Licensed Waste Hauler storage->pickup transport 7. Transport to TSDF pickup->transport incin 8. High-Temperature Incineration (≥1100°C) transport->incin final 9. Complete Destruction incin->final

Caption: End-to-end disposal workflow for 8-chloro-8H-1,2,3-benzotriazin-4-one.

By adhering to this comprehensive disposal plan, you ensure that your critical research is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental stewardship.

References

  • Incineration - Zero Waste Europe. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). Retrieved from the U.S. Environmental Protection Agency website.
  • Hazardous Waste Segregation. (n.d.).
  • Combustion of halogenated hazardous wastes. I. Design and operation of the combustion unit. (1982, June 1). OSTI.GOV.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018, March 26).
  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (2025, September 3).
  • UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evalu
  • U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report.
  • Benzotriazoles in the environment, occurrence, fate, and their treatment using advanced oxidation processes: A review. (2026, February 27).
  • F List - Hazardous Wastes From Non-Specific Sources. (n.d.). WMSolutions.com.
  • EU - Safety d
  • 1,2,3-Benzotriazin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • RCRA Hazardous Waste F list. (n.d.). Retrieved from the U.S. Environmental Protection Agency website.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from the U.S. Environmental Protection Agency website.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, June 11).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
  • SAFETY D
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 7).
  • Benzotriazole Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety d
  • Overview - ECHA CHEM. (n.d.).
  • Safety Data Sheet: 1,2,3-Benzotriazole. (n.d.). Carl ROTH.
  • 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. (2025, October 15). U.S. Environmental Protection Agency.
  • Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. (n.d.). Organic Chemistry Portal.

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 8-chloro-8H-1,2,3-benzotriazin-4-one

As a novel heterocyclic compound, 8-chloro-8H-1,2,3-benzotriazin-4-one presents unique opportunities in drug development and chemical synthesis. However, its handling requires a meticulous approach to safety to mitigate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic compound, 8-chloro-8H-1,2,3-benzotriazin-4-one presents unique opportunities in drug development and chemical synthesis. However, its handling requires a meticulous approach to safety to mitigate potential risks to researchers and the environment. This guide provides an in-depth, procedural framework for the safe utilization of this compound, grounded in established safety protocols and the specific hazard profile of the substance.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of 8-chloro-8H-1,2,3-benzotriazin-4-one, a thorough risk assessment is paramount. While comprehensive toxicological data for this specific compound is not widely available, the Safety Data Sheet (SDS) from Enamine indicates several precautionary statements that suggest potential hazards.[1] The structure, featuring a chlorinated benzotriazine core, suggests that it should be handled with the same caution as other halogenated heterocyclic compounds, which can exhibit irritant and toxic properties.

Key Precautionary Statements to Consider:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: wash with plenty of soap and water.[1]

  • P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[1]

  • P310: Immediately call a POISON CENTER or doctor/physician.[1]

Given the limited specific data, a conservative approach is essential, assuming the compound may be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[2][3][4]

Engineering Controls: The First Line of Defense

The primary method for minimizing exposure to any hazardous chemical is through robust engineering controls.

  • Fume Hood: All weighing and handling of 8-chloro-8H-1,2,3-benzotriazin-4-one must be conducted in a certified chemical fume hood.[1] This is crucial to prevent the inhalation of any dust or vapors that may be generated. The fume hood should have a continuous airflow to draw contaminants away from the user.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[1]

  • Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile).[1][5]To prevent skin contact. Gloves should be inspected for defects before use and changed frequently, especially if contamination is suspected.[6]
Eye and Face Protection Tightly fitting safety goggles with side-shields.[1][5] A face shield should be worn in addition to goggles when there is a risk of splashes.[7]To protect the eyes from contact with dust or solutions containing the compound.
Body Protection A disposable, impervious protective gown or lab coat.[1][5]To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter should be used if there is a potential for aerosol generation or if working outside of a fume hood is unavoidable.[8]To prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will ensure consistent and safe handling of 8-chloro-8H-1,2,3-benzotriazin-4-one.

4.1. Preparation and Weighing:

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations within a certified chemical fume hood.

  • To minimize dust generation, handle the solid compound gently.

  • Use a dedicated set of spatulas and weighing papers for this compound.

  • After weighing, carefully seal the primary container.

4.2. Dissolution and Reaction Setup:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all reaction vessels are properly secured and labeled.

  • If heating the reaction, use a well-controlled heating mantle and monitor the reaction closely.

4.3. Post-Reaction Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature before opening the vessel.

  • Perform all extractions and purifications within the fume hood.

4.4. Decontamination:

  • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) after each use.

  • Decontaminate all glassware and equipment that has come into contact with the compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[1]

    • For small powder spills, gently cover the spill with a damp paper towel to avoid raising dust.[5]

    • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand).[5]

    • Collect all contaminated materials into a sealed, labeled hazardous waste container.[1][5]

    • Decontaminate the spill area thoroughly.

Disposal Plan: Environmental Responsibility

Proper disposal of 8-chloro-8H-1,2,3-benzotriazin-4-one and all contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation: All solid waste contaminated with the compound, including gloves, weighing paper, and disposable gowns, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: All liquid waste containing the compound should be collected in a sealed, labeled hazardous waste container.

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[1] This typically involves incineration by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[1][9]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Gentle Handling of Solid prep2->prep3 handle1 Weighing prep3->handle1 handle2 Dissolution handle1->handle2 handle3 Reaction handle2->handle3 post1 Decontamination handle3->post1 post2 Waste Segregation post1->post2 disp1 Sealed Hazardous Waste Container post2->disp1 disp2 Licensed Disposal Company disp1->disp2 em1 Exposure (Skin/Eyes/Inhalation) em_action1 em_action1 em1->em_action1 Immediate First Aid & Medical Attention em2 Spill em_action2 em_action2 em2->em_action2 Evacuate, PPE, & Contain

Caption: Workflow for the safe handling and disposal of 8-chloro-8H-1,2,3-benzotriazin-4-one.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzotrichloride. Retrieved from [Link]

  • Biosolve Chimie. (2010, June 17). EU - Safety data sheet. Retrieved from [Link]

  • Capot Chemical. (2013, October 14). MSDS of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Benzotriazin-4-one. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 1,2,3-Benzotriazin-4(3H)one. Retrieved from [Link]

Sources

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